Chloranilic acid
Description
Historical Context of Chloranilic Acid Studies
The scientific journey of this compound has been marked by foundational crystallographic work and evolving spectroscopic analysis, which together have illuminated its structural and electronic properties.
The crystal structure of this compound was first described by Andersen in 1967, who conducted the study at room temperature using visually estimated intensities. nih.gov This initial determination laid the groundwork for understanding the compound's solid-state arrangement. Later, a redetermination of the structure at a cryogenic temperature of 100 K provided more precise data. nih.gov These studies revealed that the molecule is approximately planar and occupies a special position of symmetry within the crystal lattice. nih.goviucr.org The crystal packing is characterized by a two-dimensional hydrogen-bonded network. nih.gov Further crystallographic investigations have also been performed on various salts and charge-transfer complexes of this compound, including hydrated alkali chloranilates and complexes with organic bases. iucr.orgiucr.org
Spectroscopic techniques have been instrumental in characterizing this compound and its interactions. Early studies utilized UV-visible spectroscopy to observe the formation of colored charge-transfer complexes with various electron donors. bioline.org.brresearchgate.net The appearance of new absorption bands in the visible region upon mixing this compound with a donor molecule served as clear evidence of complex formation. bioline.org.brscirp.orgrsc.org Over time, more advanced spectroscopic methods have been employed. Fourier-transform infrared (FTIR) spectroscopy, along with proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) spectroscopy, have provided detailed insights into the molecular structure and the nature of the bonding within these complexes, confirming processes like proton and charge transfer. scirp.orgrsc.orgbookpi.org These techniques have been used to study complexes of this compound with a variety of molecules, including procainamide (B1213733) and 2-methyl-8-quinolinol. rsc.orgmdpi.com
Early Crystallographic Studies
Significance and Versatility in Chemical Research
This compound's unique combination of properties makes it a valuable tool in diverse areas of chemical research, from fundamental studies of molecular interactions to the development of advanced materials.
This compound is well-established as a potent electron acceptor (π-acceptor) and a proton donor. scirp.orgbookpi.org This dual functionality allows it to form charge-transfer (CT) complexes with a wide array of electron donor molecules. bioline.org.brresearchgate.net In these interactions, an electron is transferred from the donor to the acceptor, often resulting in the formation of intensely colored complexes. bioline.org.br The process can also involve the transfer of a proton from the acidic hydroxyl groups of this compound to the donor molecule, leading to the formation of hydrogen-bonded charge transfer (HBCT) complexes. rsc.orgnih.gov The stability and stoichiometry of these complexes have been extensively studied using spectrophotometric methods. bioline.org.brmdpi.com For instance, the formation of a stable 1:1 charge transfer complex between this compound and 2-amino-4,6-dimethylpyridine (B145770) has been reported. scirp.org
The unique electronic and structural characteristics of this compound have led to its use as a building block in the synthesis of advanced materials. It is a key ligand in the construction of metal-organic frameworks (MOFs), which are porous materials with potential applications in areas like catalysis and gas storage. acs.orgcolab.wsx-mol.net Specifically, this compound and its derivatives are used as organic linkers in MOFs with extended conjugation, which can exhibit high electrical conductivity. acs.org The redox-active nature of the chloranilate core is crucial for enhancing these conductive properties. acs.org Furthermore, this compound is utilized in the formation of hydrogen-bonded organic frameworks (HOFs), which are being explored for applications such as water harvesting due to their ability to adsorb and release water molecules at low energies. rsc.org
The utility of this compound extends beyond traditional chemistry into interdisciplinary fields.
Environmental Research: In environmental science, this compound is studied as a degradation product of certain pollutants. For example, the fungicide p-chloranil hydrolyzes in aqueous solutions to form this compound. oieau.fr Research has also focused on the biodegradation of this compound itself, with studies identifying bacterial strains like Pseudomonas putida that can break down this compound. researchgate.net
Biological Research: In the realm of biological research, this compound has been investigated for its potential biochemical applications. Its ability to form stable complexes has been explored in the context of antimicrobial and anticancer activities. biosynth.comnih.govrsc.org Studies have shown that charge-transfer complexes of this compound with certain drugs can exhibit enhanced biological properties, including cytotoxic effects against cancer cell lines. nih.govrsc.org It has also been used in biochemical studies to investigate oxidative processes. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPWILKGXFOXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058959 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
| Record name | Chloranilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-88-7 | |
| Record name | Chloranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3,6-dihydroxybenzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ8L3BB7Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization of Chloranilic Acid
Established Synthetic Routes to Chloranilic Acid
This compound, or 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, is a significant chemical compound utilized in various fields, including the synthesis of coordination polymers and as a reagent in analytical chemistry. Its synthesis is primarily achieved through well-established routes involving hydrolysis or reactions from specific precursor compounds.
A primary method for synthesizing this compound involves hydrolysis. Research has shown that the hydrolysis of its precursor, tetrachloro-1,4-benzoquinone (also known as p-chloranil), in a strong alkaline solution leads to the formation of this compound. oieau.fr This process proceeds through an intermediate, identified as trichlorohydroxyquinone. oieau.fr The reaction demonstrates a straightforward conversion where the chlorine atoms on the quinone ring are substituted by hydroxyl groups from water molecules.
Benzohydroxamic acid has been found to significantly accelerate the conversion of tetrachloro-1,4-benzoquinone to this compound, with rate increases of up to 150,000-fold. pnas.org This enhanced hydrolysis occurs under normal physiological conditions. pnas.org
The most common precursor for this compound synthesis is tetrachloro-1,4-benzoquinone (p-chloranil). oieau.fr The reaction involves the hydrolysis of p-chloranil, where two of the chlorine atoms are displaced by hydroxyl groups. oieau.fr Studies have detailed this decomposition in aqueous solutions, particularly at near-neutral to slightly acidic pH, confirming the formation of this compound. oieau.fr The yield of this compound from this hydrolysis can be substantial, with one study reporting a 75% yield when 30 µM of chloranil (B122849) was incubated in a pH 8.5 buffer for five days. oieau.fr
Hydrolysis-Based Approaches
Synthesis of this compound Derivatives
The structure of this compound allows for a variety of derivatization reactions, leading to the formation of analogues with tailored properties. These derivatives are often synthesized for applications in materials science, such as the creation of metal-organic frameworks (MOFs) and functional polymers.
Substituted analogues of this compound can be created through various synthetic strategies. One approach involves the reaction of this compound with amines. For instance, the reaction of p-chloranil with (-)-cis-myrtanylamine (B8811052) can yield mono-NH-substituted-trichloro-1,4-benzoquinone and 2,5-dichloro-3,6-bis(NH-substituted)-1,4-benzoquinone structures. nih.gov
Another significant class of derivatives includes coordination polymers and metal-organic frameworks (MOFs). usu.edu In these syntheses, this compound acts as a ligand, coordinating with metal ions. For example, a nickel(II) coordination polymer, NBu4Ni(CAN)1.5, was synthesized by reacting this compound with NBu4Br and a nickel salt in refluxing water under a nitrogen atmosphere. usu.edu These methods can be extended to other halide-substituted ligands, such as fluoranilic acid. usu.edu
The following table summarizes the synthesis of a nickel-chloranilate coordination polymer.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product |
| This compound (0.3 mmol) | NBu4Br (1.0 mmol) | Ni(NO3)2·6H2O (0.2 mmol) | Degassed H2O | N2 atmosphere, reflux for 30 min | NBu4Ni(CAN)1.5 (brown precipitate) |
Table created from data in Inorganic Chemistry. usu.edu
Heteroatoms and various functional groups can be introduced into this compound derivatives to modify their electronic and structural properties.
Sulfur Introduction: A notable example is the synthesis of poly sulfurized this compound (PSCA), a material developed for use as an organic cathode in lithium-ion batteries. xmu.edu.cnxmu.edu.cn In this process, the chlorine atoms in this compound are substituted by sulfur atoms through a sulfurization reaction. xmu.edu.cnxmu.edu.cn This creates thioether bridges between the quinone units, forming a polymer. researchgate.net Characterization using solid-state NMR and FTIR confirms the substitution of chlorine by sulfur. xmu.edu.cnxmu.edu.cnresearchgate.net
Nitrogen and Oxygen Functional Groups: The formation of charge-transfer (CT) complexes is a common strategy to create derivatives with novel electronic properties. This compound, being an effective electron acceptor (π-acceptor), readily reacts with electron-donating molecules (n-donors) that contain nitrogen and oxygen atoms. tandfonline.comrsc.org For example, it forms CT complexes with various drugs and organic molecules like olanzapine, procainamide (B1213733), and 2-methyl-8-quinolinol. tandfonline.comrsc.orgmdpi.com These reactions typically occur instantly at room temperature in a suitable solvent like methanol (B129727), resulting in a distinct color change. tandfonline.commdpi.com
The following table provides examples of charge-transfer complexes formed with this compound.
| Electron Donor | Electron Acceptor | Solvent | Stoichiometry (Donor:Acceptor) | λmax of CT Complex |
| Olanzapine | This compound | Methanol | 1:1 | 520 nm |
| Procainamide | This compound | Not Specified | 1:1 | Not Specified |
| Lorlatinib (B560019) | This compound | Methanol | 1:2 | 530 nm |
| 2-methyl-8-quinolinol | This compound | Methanol, Ethanol (B145695), Acetonitrile (B52724) | 1:1 | Not Specified |
Table compiled from data in various sources. tandfonline.comrsc.orgmdpi.commdpi.com
Formation of Substituted this compound Analogues
Mechanistic Aspects of Derivatization Reactions
The formation of this compound derivatives is governed by several reaction mechanisms, primarily involving charge-transfer interactions and coordination chemistry.
When this compound reacts with electron-donating molecules, it forms a charge-transfer complex. tandfonline.com This interaction is a type of Lewis acid-base reaction where the electron donor (Lewis base) transfers a portion of its electronic charge to the electron acceptor, this compound (Lewis acid). tandfonline.com This transfer results in a weak electrostatic bond and the formation of a new molecular entity, which is often characterized by the appearance of a new, low-energy absorption band in the UV-visible spectrum. tandfonline.com The mechanism involves the overlap of filled or non-bonding orbitals of the donor molecule with the depleted orbitals of the acceptor molecule. tandfonline.com In many cases, hydrogen bonding also plays a role in stabilizing the resulting complex. scirp.org
In the formation of coordination polymers, the chloranilate dianion acts as a ligand. It can coordinate to metal centers in several ways. For instance, it can serve as a bidentate chelating ligand, binding to a single metal ion, or as a tetradentate bridging ligand, linking two different metal centers. nih.gov The reaction of this compound with osmium complexes, for example, has produced dinuclear complexes where the chloranilate dianion bridges two osmium atoms. nih.gov This bridging facilitates electronic communication between the metal centers.
Nucleophilic Substitution Reactions on the Chlorinated Ring
The chlorine atoms attached to the quinone ring of this compound are susceptible to nucleophilic substitution, providing a direct pathway for the introduction of various functionalities. This reactivity is a cornerstone of its derivatization, enabling the synthesis of a wide range of substituted benzoquinones.
The reaction of this compound with nucleophiles such as amines, thiols, and alkoxides leads to the displacement of one or both chlorine atoms. For instance, the reaction with amines can yield mono- or di-amino-substituted this compound derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. researchgate.net The nature of the nucleophile and the reaction conditions, including the solvent and temperature, can influence the degree of substitution and the final product distribution. researchgate.net
The lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbon atom of the this compound ring, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the substituted product. libretexts.orgchemguide.co.uk This process can occur once or twice, depending on the stoichiometry and reactivity of the reactants.
Similarly, reactions with thiols and alcohols (in the form of their respective thiolates and alkoxides) introduce sulfur and oxygen-containing moieties onto the this compound scaffold. researchgate.net These substitution reactions are fundamental in modifying the electronic properties of the quinone system and in creating ligands for coordination chemistry. soachim.info
Table 1: Examples of Nucleophilic Substitution Reactions on this compound
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Amines | Na2CO3 in acetonitrile or Et3N in chloroform | N-substituted this compound derivatives | researchgate.net |
| Thiols | Na2CO3 in acetonitrile or Et3N in chloroform | S-substituted this compound derivatives | researchgate.net |
| Alcohols | Na2CO3 in acetonitrile or Et3N in chloroform | O-substituted this compound derivatives | researchgate.net |
| Pyrimidine derivatives | N/A | Pyrimidine salts of this compound | researchgate.net |
Oxidation and Reduction Pathways
This compound exhibits rich redox chemistry, capable of acting as both an oxidizing and a reducing agent depending on the reaction environment. This dual nature underpins its application in various chemical transformations and analytical methods.
Oxidation:
This compound can be oxidized under certain conditions. For example, electrochemical oxidation in acidic media has been studied using different electrode materials. capes.gov.br These studies show that the oxidation process can lead to the formation of various intermediates and, ultimately, to the complete mineralization of the compound. capes.gov.br The efficiency and products of the oxidation are highly dependent on the electrode material and the applied current density. capes.gov.br
Furthermore, this compound can participate in Fenton-like reactions. In the presence of hydrogen peroxide and a metal catalyst like ferrous iron (Fe²⁺), it can promote the generation of hydroxyl radicals. amazonaws.com This system has been shown to be effective in the degradation of organic pollutants. amazonaws.com
Reduction:
The reduction of this compound is a well-established process. It can be reduced to form the corresponding hydroquinone, 2,5-dichloro-3,6-dihydroxy-1,4-hydroquinone. This reduction can be achieved using various reducing agents. For instance, metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium borohydride (LiBH₄) have been used to reduce nitroimidazoles, with the reduced species subsequently forming a charge-transfer complex with this compound. academicjournals.org
The redox reaction between this compound, an oxidizing agent, and hydrazine, a reducing agent, has been a subject of interest. acs.orgacs.org While a redox reaction is anticipated, the formation of a stable salt through an acid-base neutralization reaction can be the dominant pathway, driven by the formation of a stable supramolecular structure. acs.orgacs.org
This compound has also been used in conjunction with metal ions, such as chromium(III), to act as an oxidizing agent for alcohols. uu.edu In these systems, the this compound is reduced while the alcohol is oxidized. uu.edu The reduced form of the chloranilate ligand has been observed in metal complexes, such as in a dinuclear osmium complex where it exists as a tetradentate bridging ligand. nih.gov
Table 2: Summary of Oxidation and Reduction Pathways of this compound
| Reaction Type | Reagents/Conditions | Key Findings | Reference(s) |
|---|---|---|---|
| Oxidation | |||
| Electrochemical Oxidation | Acidic media, Pb/PbO₂, Si/BDD, Ti/IrO₂ electrodes | Formation of intermediates and potential for complete mineralization. capes.gov.br | capes.gov.br |
| Fenton-like Reaction | H₂O₂, Fe²⁺ | Generation of hydroxyl radicals for organic pollutant degradation. amazonaws.com | amazonaws.com |
| Reduction | |||
| Chemical Reduction | Metal hydrides (e.g., NaBH₄, LiBH₄) | Formation of the corresponding hydroquinone. academicjournals.org | academicjournals.org |
| Reaction with Hydrazine | Hydrazine | Competition between redox and acid-base neutralization. acs.orgacs.org | acs.orgacs.org |
| In-situ Reduction | Alcohols with Cr(III) | Acts as an oxidizing agent, itself being reduced. uu.edu | uu.edu |
| In Metal Complexes | [Os(PPh₃)₂(CO)₂(HCOO)₂] | Forms a reduced tetradentate bridging ligand. nih.gov | nih.gov |
Advanced Spectroscopic Characterization and Analysis of Chloranilic Acid Systems
Vibrational Spectroscopy (FTIR, Raman)
Fourier Transform Infrared (FTIR) and Raman spectroscopy are pivotal in investigating the vibrational modes of chloranilic acid and its derivatives. These techniques provide a window into the interactions governing the formation of molecular complexes and supramolecular structures.
The presence and nature of hydrogen bonds in this compound systems are readily identified through vibrational spectroscopy. In the solid state, this compound molecules can be linked with its dianions into chains by O-H···O hydrogen bonds. nih.govacs.org The formation of complexes between this compound and other molecules, such as anilines or pyridines, is characterized by significant changes in the vibrational spectra. scirp.orgresearchgate.net
A key indicator of strong hydrogen bonding is the appearance of a broad, continuous absorption in the infrared spectrum, often observed between 3200 cm⁻¹ and 800 cm⁻¹. researchgate.netnih.gov For instance, in a complex with tetramethylpyrazine, a very strong O···N hydrogen bond (2.692 Å) gives rise to such a broad absorption. researchgate.net Similarly, studies on complexes with potassium and rubidium reveal a broad continuum in the IR spectra between 1000 and 500 cm⁻¹, indicative of a strong hydrogen bond. nih.govacs.org The O-H stretching vibration modes of this compound molecules, typically visible around 3179 cm⁻¹, are often broadened and shifted to lower frequencies upon complexation, confirming the involvement of the hydroxyl groups in hydrogen bond formation. scirp.orgmdpi.com For example, in a complex with barbituric acid, the ν(OH) peak at 3476 cm⁻¹ broadens and shifts to 3450 cm⁻¹, which is attributed to its engagement in hydrogen bonding. mdpi.com
These spectroscopic features provide definitive evidence and characterization of the hydrogen-bonding networks that play a decisive role in the structure of these molecular complexes. researchgate.netfigshare.com
Table 1: Characteristic FTIR Frequencies (cm⁻¹) for Hydrogen Bonding in this compound (CLA) Complexes
| Interacting Molecule | System | ν(O-H) or ν(N-H) | Spectral Feature | Reference |
| 2-Amino-4,6-dimethylpyridine (B145770) | Solid Complex | Shifted and broadened | Involvement of OH and C=O groups in H-bond | scirp.org |
| Potassium/Rubidium | Anhydrous Crystals | N/A | Broad continuum (1000-500 cm⁻¹) | nih.govacs.org |
| N,N-Dimethylglycine | Co-crystal | 3179 cm⁻¹ (O-H) | Shifted to lower wavenumber upon complexation | mdpi.com |
| Tetramethylpyrazine | 1:1 Complex | N/A | Broad, continuous absorption with resolved trio | researchgate.net |
| Barbituric Acid | Complex | 3476 cm⁻¹ (O-H) | Broadened and shifted to 3450 cm⁻¹ | mdpi.com |
Vibrational spectroscopy is instrumental in detecting proton and charge transfer, which are often initiated by hydrogen bonding in this compound systems. mdpi.com The interaction between this compound, a strong proton donor and electron acceptor, and various donor molecules can lead to the formation of a proton transfer complex. mdpi.comtandfonline.comnih.gov This transfer is confirmed by the appearance of new vibrational bands corresponding to the protonated donor and deprotonated this compound.
For example, in complexes with 8-aminoquinoline, FTIR studies confirm the formation of N⁺–H···O⁻ hydrogen bonds, indicating a proton has been transferred from the acid's hydroxyl group to the nitrogen atom of the base. tandfonline.comnih.gov Similarly, in co-crystals with N,N-dimethylglycine, spectroscopic analysis reveals the presence of the protonated form of N,N-dimethylglycine and the deprotonated form of this compound. mdpi.comdntb.gov.ua The degree of proton transfer can sometimes be partial, as observed in complexes with potassium and rubidium chloranilates. nih.govacs.org The balance between a neutral hydrogen bond (O–H···N) and a proton-transferred bond (O⁻···H–N⁺) can be influenced by factors such as the pKa difference between the acid and the base. rsc.org These phenomena are crucial as they govern the electronic and dielectric properties of the resulting materials. rsc.orgaip.org
Studies on complexes have identified the formation of infinite chains or zigzag tape structures held together by hydrogen bonds. acs.org For instance, the complex of this compound with 4,4′-di-tert-butyl-2,2′-bipyridyl forms infinite hydrogen-bonded chains. rsc.org Temperature-dependent infrared spectroscopy can also uncover dynamic properties and phase transitions within these structures. nih.gov Analysis of vibrational bands as a function of temperature has been used to determine activation energies for the reorientational motion of molecular groups within the complex. nih.gov
Identification of Proton and Charge Transfer Phenomena
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides complementary and detailed information on the structure and dynamics of this compound systems in solution and the solid state.
¹H NMR is a powerful technique for directly observing the protons involved in hydrogen bonding and proton transfer. The chemical shift of the hydroxyl proton of this compound is highly sensitive to its environment. The formation of a hydrogen-bonded charge-transfer complex is often confirmed by ¹H NMR spectroscopy. scirp.orgnih.gov
A definitive sign of proton transfer is a significant downfield shift of the proton signal upon complexation, indicating its movement to a more deshielded environment. scirp.org In studies of complexes between this compound and various bases, ¹H NMR spectra have confirmed the occurrence of proton transfer from the acid to the base. figshare.comtandfonline.comnih.gov For example, in solid-state NMR studies of potassium and rubidium complex chloranilates, a strong hydrogen bond with a large-amplitude movement of the proton results in an NMR shift of 13–17 ppm. nih.govacs.org These studies confirm that the proton migrates to the acceptor side of the hydrogen bond, a situation described as partial proton transfer. nih.govacs.org
¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound and how it is affected by complexation and proton transfer. In its neutral form in DMSO-d⁶, this compound exhibits two main signals at approximately 109.07 ppm (for C-Cl) and 166.36 ppm (for C=O). scirp.org
Upon forming a proton or charge transfer complex, these chemical shifts can change significantly, confirming the alteration in the electronic structure. scirp.org For instance, in a complex with 2-amino-4,6-dimethylpyridine, the C=O signal shifts, which is explained by the involvement of the carbonyl and hydroxyl groups in hydrogen bond formation. scirp.org This change in the carbon environment, detected by ¹³C NMR, strongly supports the evidence of charge migration from the donor molecule to the this compound acceptor. scirp.org The combination of ¹H and ¹³C NMR data provides unambiguous evidence for the formation of proton and charge transfer complexes and helps in the complete structural elucidation of these systems. figshare.comtandfonline.comnih.gov
Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound (CLA) and a Representative Complex
| Compound / Complex | Solvent | δ (C-Cl) | δ (C=O) | Reference |
| This compound (CLA) | DMSO-d⁶ | 109.07 | 166.36 | scirp.org |
| 2-ADMeP-CLA Complex | DMSO-d⁶ | Shifted | Shifted | scirp.org |
| 2-ADMeP = 2-amino-4,6-dimethylpyridine |
Solid-State NMR for Hydrogen Bonding and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of solid materials at the atomic level. It is particularly well-suited for studying hydrogen bonding interactions in this compound systems.
Investigations into co-crystals of this compound with various organic bases have utilized ssNMR to characterize the nature of the hydrogen bonds. For instance, in the 1:1 complex of this compound with tetramethylpyrazine, ssNMR studies, in conjunction with other techniques, revealed the formation of infinite chains of hydrogen-bonded components with a very strong O···N hydrogen bond, though without proton transfer. researchgate.net
Furthermore, ssNMR has been employed to study the dynamics of proton transfer in hydrogen-bonded systems. In a study of the 2:1 compound of 1,2-diazine and this compound, ¹H NMR and ³⁵Cl Nuclear Quadrupole Resonance (NQR) suggested a dynamic disorder of the hydrogen atom in the O-H···N hydrogen bond. This indicates a jumping motion of the proton within a double-minimum potential, corresponding to the O–H···N and O⁻···H–N⁺ electronic states. Similarly, ²H MAS NMR studies on a deuterated supramolecular compound of 5,5'-dimethyl-2,2'-bipyridine and this compound revealed two distinct types of hydrogen bonds (O-H···N and N⁺-H···O⁻) in the antiferroelectric phase. kuleuven.be The temperature dependence of the spin-lattice relaxation time suggested different motional regimes for the deuterons in these two types of bonds. kuleuven.be
The combination of ssNMR with periodic Density Functional Theory (DFT) calculations has provided deeper insights into partial proton transfer. In crystals of anhydrous potassium and rubidium complex chloranilates, ssNMR revealed a strong hydrogen bond with a large-amplitude movement of the proton, evidenced by a chemical shift of 13–17 ppm. acs.org DFT calculations supported the observation of partial proton transfer within a single pair of a chloranilate dianion and a this compound molecule. acs.org
Two-dimensional (2D) ssNMR techniques, such as Heteronuclear Correlation (HETCOR) experiments, have proven invaluable in enhancing spectral resolution and providing detailed connectivity information. rsc.orgresearchgate.netmdpi.comchemrxiv.orgmeihonglab.com By correlating the chemical shifts of neighboring nuclei (e.g., ¹H and ¹³C), HETCOR spectra can overcome the line broadening often observed in one-dimensional ssNMR spectra of organic solids, which can be caused by anisotropic bulk magnetic susceptibility. rsc.org Varying the cross-polarization contact time in HETCOR experiments allows for the differentiation between short-range (through-bond) and long-range (through-space) interactions, providing a more complete picture of the molecular structure and intermolecular packing. researchgate.netmdpi.commeihonglab.com
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental tool for studying the electronic transitions in molecules and is particularly effective in the characterization of charge-transfer (CT) complexes formed by this compound.
The formation of a CT complex between an electron donor and an electron acceptor, like this compound, is often accompanied by the appearance of a new, broad absorption band at a longer wavelength (a bathochromic shift) than the absorption bands of the individual components. rsc.orgmdpi.comnih.gov This new band is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Numerous studies have reported the formation of colored CT complexes of this compound with a wide range of electron donors, including drugs like ruxolitinib (B1666119), lorlatinib (B560019), and remdesivir (B604916). mdpi.comnih.govmdpi.com For example, the interaction of ruxolitinib with this compound in methanol (B129727) results in a new absorption band with a maximum at 530 nm. mdpi.com Similarly, the complex with lorlatinib in methanol shows a maximum absorption at 530 nm, and with remdesivir, a new band also appears at 530 nm. mdpi.comnih.gov The formation of these intensely colored complexes serves as visual and spectroscopic evidence of the CT interaction.
The position and intensity of the CT band can provide information about the strength of the interaction and the electronic properties of the complex. The energy of the CT transition (E_CT) can be calculated from the wavelength of maximum absorption. Other physical parameters such as the ionization potential of the donor, the electron affinity of the acceptor, the resonance energy, oscillator strength, and transition dipole moment can also be determined from the UV-Vis spectral data. rsc.org
UV-Vis spectroscopy is widely used to determine the stoichiometry of CT complexes. Job's method of continuous variation is a common approach where the absorbance of a series of solutions containing varying mole fractions of the donor and acceptor is measured. mdpi.combioline.org.brtpcj.org The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For instance, Job's method has been used to determine a 1:1 stoichiometry for the complexes of this compound with ruxolitinib and lamivudine, and a 3:2 stoichiometry for the complex with chloroquine (B1663885) phosphate. mdpi.combioline.org.brresearchgate.net
The formation constant (K_c or K_CT), which is a measure of the stability of the CT complex, can be determined using the Benesi-Hildebrand equation or its modifications. rsc.orgbioline.org.br This method involves plotting the reciprocal of the absorbance against the reciprocal of the donor concentration (for a 1:1 complex). The formation constant can be calculated from the slope and intercept of the resulting linear plot. High formation constants indicate the formation of stable CT complexes. mdpi.combioline.org.br For example, the association constant for the complex of remdesivir with this compound was found to be 1.11 × 10⁹ L mol⁻¹. nih.gov
The electronic transitions of this compound and its CT complexes are sensitive to the polarity of the solvent. mdpi.comscirp.org The absorption maximum of this compound itself varies depending on the solvent, for example, 310 nm in ethanol (B145695) and 350 nm in chloroform. scirp.org This is attributed to the different types of interactions between the solvent and this compound, such as σ- or π-donor interactions. scirp.org
In the case of CT complexes, a red shift (to longer wavelengths) of the CT band is generally observed with increasing solvent polarity. uobasrah.edu.iq This indicates that the excited state of the complex is more stabilized by polar solvents than the ground state. uobasrah.edu.iq The study of solvent effects provides valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states of the CT complex. For instance, the charge transfer band of a complex between a Schiff base and this compound showed a red shift in the more polar ethanol compared to chloroform. uobasrah.edu.iq Similarly, the complex of lorlatinib with this compound exhibited changes in its maximum absorption wavelength and molar absorptivity depending on the dielectric constant and polarity index of the solvent used. mdpi.com
The following table summarizes the absorption maxima of this compound and some of its charge-transfer complexes in different solvents:
| Compound/Complex | Solvent | Absorption Maximum (λ_max) (nm) |
| This compound | Ethanol | 310 |
| This compound | Acetonitrile (B52724) | 330 |
| This compound | Ethyl Acetate | 340 |
| This compound | Hexane | 310 |
| This compound | Chloroform | 350 |
| Ruxolitinib-Chloranilic Acid | Methanol | 530 mdpi.com |
| Lorlatinib-Chloranilic Acid | Methanol | 530 mdpi.com |
| Remdesivir-Chloranilic Acid | Methanol | 530 nih.gov |
| 2-methyl-8-quinolinol-Chloranilic Acid | Acetonitrile | 516.5 rsc.org |
| 2-methyl-8-quinolinol-Chloranilic Acid | Methanol | 523.5 rsc.org |
| 2-methyl-8-quinolinol-Chloranilic Acid | Ethanol | 523 rsc.org |
| Erythromycin-Chloranilic Acid | Acetonitrile | 498 hilarispublisher.com |
| Roxithromycin-Chloranilic Acid | Acetonitrile | 496 hilarispublisher.com |
| Clarithromycin-Chloranilic Acid | Acetonitrile | 491 hilarispublisher.com |
Determination of Stoichiometry and Formation Constants
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
XPS is a powerful tool for investigating the changes in electron density of atoms upon the formation of a complex. rsc.orgmpg.deresearchgate.net When this compound forms a complex with an electron donor, there is a transfer of electron density from the donor to the acceptor. This change in the electronic environment of the atoms leads to shifts in their core-level binding energies, which can be detected by XPS.
In a study of a supramolecular complex between melamine (B1676169) and this compound, XPS was used to confirm the formation of the complex and to probe the changes in electron density. rsc.orgmpg.deresearchgate.net After complexation, the binding energies of the N, O, and Cl atoms were altered. The N 1s peaks of melamine shifted to a higher binding energy, indicating a decrease in electron density around the nitrogen atoms, which is consistent with the transfer of electron density to the this compound molecule. mpg.de Conversely, the O 1s peaks of this compound shifted to a lower binding energy, suggesting an increase in electron density around the oxygen atoms. researchgate.net The Cl 2p peaks also showed a shift, which was attributed to the interaction between the chlorine atoms and the amino groups of melamine. researchgate.net
Similarly, in a study of an iron-chloranilate complex, temperature-dependent XPS, along with Mössbauer spectroscopy, was used to confirm an electron transfer transition from the Fe(III)-chloranilate to an Fe(II)-chloranilate radical state. oup.com These studies demonstrate the utility of XPS in providing direct evidence for charge transfer and in identifying the specific atoms involved in the interaction within this compound complexes.
The following table summarizes the observed shifts in binding energies from XPS studies of a melamine-chloranilic acid complex:
| Element | Core Level | Observation upon Complexation | Interpretation |
| Nitrogen (in Melamine) | N 1s | Shift to higher binding energy mpg.de | Decrease in electron density, transfer to this compound |
| Oxygen (in this compound) | O 1s | Shift to lower binding energy researchgate.net | Increase in electron density |
| Chlorine (in this compound) | Cl 2p | Shift in binding energy researchgate.net | Interaction with amino groups of melamine |
Analysis of Halogen Atom Environments
The chlorine atoms in this compound are fundamental to its electronic structure, reactivity, and intermolecular interactions. A variety of advanced spectroscopic and analytical techniques have been employed to characterize the local environment of these halogen atoms, providing detailed insights into bonding, charge distribution, and non-covalent interactions.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of this compound and its derivatives, offering direct information on the halogen atom environments. A redetermination of the crystal structure of this compound at 100 K revealed that the molecule is approximately planar and occupies a special position lying across a center of symmetry. nih.goviucr.orgiucr.org This planarity has a maximum deviation of 0.0014 (9) Å for the ring atoms. nih.goviucr.org
In the solid state, the packing of this compound molecules is stabilized by a two-dimensional network of O—H⋯O hydrogen bonds. nih.goviucr.orgiucr.org Additionally, these layers are packed in a parallel fashion, stabilized by weak halogen bonds, specifically Cl⋯Cl interactions. nih.goviucr.orgiucr.org The geometry of these interactions has been precisely measured. nih.goviucr.org
Table 1: Halogen Interaction Geometry in Crystalline this compound at 100 K
| Parameter | Value |
| Cl···Cl Distance (Å) | 3.2838 (8) |
| C—Cl···Cl Angle (°) | 152.96 (6) |
| Data sourced from a 100 K redetermination of the this compound crystal structure. nih.goviucr.org |
The study of co-crystals, such as those formed between this compound and various organic bases, further illuminates the role of the halogen environment. gla.ac.uk These investigations examine how intermolecular forces, including hydrogen and halogen bonding, dictate the resulting supramolecular architecture. gla.ac.ukscience.gov
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as ³⁵Cl. It serves as a direct probe of the electric field gradient (EFG) at the chlorine nucleus, which is highly dependent on the surrounding charge distribution and bonding.
Studies on this compound and its co-crystals have extensively used ³⁵Cl NQR to investigate phenomena like proton transfer and hydrogen bonding. nih.govresearchgate.net In a co-crystal of phenazine (B1670421) and this compound, a single ³⁵Cl NQR line was observed at 36.689 MHz at 295 K. This single frequency indicates that the two chlorine atoms are in chemically equivalent environments on the NQR timescale. researchgate.net Below the ferroelectric transition temperature of 253 K, this line splits into a doublet, signifying a break in the inversion symmetry at the center of the this compound molecule. researchgate.net
The ³⁵Cl NQR frequency in this compound systems is correlated with the extent of proton transfer in O-H···N hydrogen bonds formed in co-crystals with organic bases. nih.gov This correlation demonstrates that the hydrogen bonding environment directly influences the π-electron system of the this compound ring, which in turn affects the EFG at the chlorine atoms. nih.gov For instance, in a study of a 1:2 complex of this compound and 1,2-diazine, the temperature dependence of the ³⁵Cl NQR frequency was interpreted in terms of changes in the electronic state of the molecule.
Table 2: ³⁵Cl NQR Frequencies in this compound Systems
| System | Temperature (K) | ³⁵Cl NQR Frequency (MHz) | Remarks |
| Phenazine-Chloranilic Acid | 295 | 36.689 | Single line observed above Tc. researchgate.net |
| Phenazine-Chloranilic Acid | < 253 | Doublet | Line splitting occurs below the ferroelectric transition temperature (Tc). researchgate.net |
| NQR frequencies are direct indicators of the electronic environment of the chlorine atoms. researchgate.net |
Computational Analysis
Density Functional Theory (DFT) calculations complement experimental findings by providing a theoretical framework to understand the nature of interactions involving halogen atoms. mdpi.commdpi.com DFT methods have been used to study the molecular forces in charge-transfer complexes of this compound, optimizing the structures of the interacting molecules and calculating properties like molecular electrostatic potential (MESP). mdpi.comresearchgate.net These computational studies support experimental data from techniques like FT-IR and XRD, confirming the role of hydrogen and halogen bonding in stabilizing these complexes. mdpi.com For example, DFT calculations on a complex between barbituric acid and this compound helped to elucidate the formation of hydrogen-bonded complexes that initiate proton transfer. mdpi.com
Crystallographic Investigations and Solid State Structure of Chloranilic Acid and Its Complexes
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) provides precise atomic coordinates, offering a definitive understanding of molecular geometry, intermolecular interactions, and packing arrangements within the crystalline lattice.
The crystal structure of chloranilic acid (C₆H₂Cl₂O₄) was initially determined by Andersen in 1967 at room temperature using visually estimated intensities. nih.govnih.goviucr.org Given the compound's significance, particularly in the formation of co-crystals and salts, its structure was redetermined with higher precision at a low temperature of 100 K. nih.govnih.goviucr.org
This redetermination confirmed that this compound crystallizes in the monoclinic space group P2₁/c. nih.gov The molecule is approximately planar and occupies a special position, lying across a center of symmetry in the unit cell. nih.govnih.goviucr.org The bond length analysis from the low-temperature data confirms a quinoid-like structure with distinct single and double bond characters within the ring. nih.gov Specifically, the C=O double bond and C=C double bond are shorter than the C-C and C-OH single bonds. nih.gov A separate study also redetermined the structure of this compound dihydrate at 100 K, where the molecule also lies on an inversion center. mdpi.com
| Parameter | Value |
|---|---|
| Formula | C₆H₂Cl₂O₄ |
| Molar Mass (g/mol) | 208.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (an alternative setting of P2₁/c) |
| a (Å) | 7.5338 (12) |
| b (Å) | 5.5225 (10) |
| c (Å) | 8.5720 (12) |
| β (°) | 104.868 (11) |
| Volume (ų) | 344.70 (10) |
| Z | 2 |
| Temperature (K) | 100 |
The supramolecular architecture can be systematically modified by co-crystallizing this compound with various organic bases, such as pyridine (B92270) derivatives. irb.hrnih.gov The nature of the organic cation plays a crucial role in directing the topology and dimensionality of the resulting hydrogen-bonded networks. irb.hr Studies have shown the formation of discrete assemblies, one-dimensional chains, and two-dimensional layers depending on the chosen co-former. irb.hr
For example:
With 2-pyridone, this compound forms a tape structure through O-H⋯O and N-H⋯O hydrogen bonds. nih.gov
With cations like pyridinium (B92312) (Hpy⁺) and piperazinediium (H₂ppz²⁺), this compound forms salts where the chloranilate dianion acts as an acceptor for bifurcated hydrogen bonds, leading to diverse network topologies. irb.hr
Complexes with bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) derivatives containing pyridine and pyrazine (B50134) groups demonstrate how functional groups can construct unique crystal structures through an interplay of charge-transfer and hydrogen-bonding interactions. researchgate.net
These assemblies are often further stabilized by π-stacking interactions, which can occur between quinoid rings of the chloranilate anions, aromatic rings of the cations, or in an alternating fashion. irb.hr
Experimental charge density studies using high-resolution X-ray diffraction provide deep insights into the electronic structure of molecules. For this compound and its various species (neutral molecule, monoanion, and dianion), these studies have been used to quantify electron delocalization. acs.orgresearchgate.net
The analysis of electron density at the bond critical points allows for an accurate determination of bond order. acs.orgresearchgate.net This experimental data complements structural data from bond lengths and spectroscopic information. acs.orgresearchgate.net The results confirm that deprotonation significantly alters the electronic structure, leading to increased π-electron delocalization in the monoanionic and dianionic forms. irb.hr Mapping of the electrostatic potential reveals electron-rich and electron-poor regions within the molecule, which helps to explain the nature of intermolecular interactions, such as the stacking of the quinoid rings observed in the crystal packing. acs.org These studies provide a quantitative basis for understanding the molecule's acidity and its interaction patterns in the solid state. acs.orgresearchgate.net
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a versatile technique used to identify crystalline phases, assess sample purity, and study structural changes in polycrystalline materials.
PXRD is routinely used as a "fingerprinting" technique to confirm the formation of new solid-state complexes of this compound. tsijournals.com While single-crystal analysis provides the ultimate structural detail, many crystalline solids are only obtainable as microcrystalline powders, making PXRD an essential tool. tsijournals.com
It has been successfully employed to:
Confirm the crystalline nature of newly synthesized charge-transfer complexes, such as the one formed between this compound and 2-methyl-8-quinolinol. researchgate.net
Characterize a series of one-dimensional polymeric metal complexes of Cu(II) and Fe(II) with this compound, confirming their crystallinity and monoclinic crystal geometry. tsijournals.com
Verify the bulk identity of materials prepared for single-crystal studies, ensuring the analyzed single crystal is representative of the entire sample. rsc.org
Temperature-dependent PXRD is a powerful method for investigating structural phase transitions in the solid state. In a co-crystal of this compound and pyrazine (CA-Pyz), powder diffraction data recorded upon heating and cooling revealed a significant phase transition around 300 K. acs.org The extreme splitting of certain diffraction peaks indicated a major distortion of the unit cell associated with the transition. acs.org This transition from a low-temperature triclinic phase to a high-temperature monoclinic phase is accompanied by a very large and highly anisotropic thermal expansion. acs.org
Similar studies on complexes of this compound with substituted bipyridyls have also revealed solid-to-solid phase transitions. rsc.orgaip.org For instance, the complex with 4,4′-di-tert-butyl-2,2′-bipyridyl undergoes a continuous phase transition at 412 K. rsc.org In the case of the phenazine-chloranilic acid co-crystal, diffraction studies identified the development of an incommensurate ferroelectric phase upon cooling, which involves the modulation of proton positions within the intermolecular hydrogen bonds. nih.gov These investigations highlight how subtle changes in temperature can induce significant structural reorganizations in the hydrogen-bonded networks of this compound complexes.
Characterization of Solid-State Complexes
Neutron Diffraction Studies
Neutron diffraction is a powerful crystallographic technique that provides unique insights into the solid-state structures of materials. Unlike X-ray diffraction, where scattering intensity is dependent on the electron density and thus scales with the atomic number, neutrons are scattered by the atomic nucleus. This property makes neutron diffraction exceptionally sensitive to lighter elements, particularly hydrogen. The scattering cross-section of hydrogen (and its isotope deuterium) for neutrons is significant, allowing for its precise and unambiguous localization in a crystal lattice, which is often difficult to achieve with X-ray diffraction alone. researchgate.netbath.ac.uk
Precise Localization of Hydrogen Atoms in Crystal Structures
The precise determination of hydrogen atom positions is critical for understanding the intricate network of hydrogen bonds that often governs the supramolecular assembly and physicochemical properties of this compound and its complexes. Neutron diffraction stands as the definitive method for this purpose, enabling not only the accurate location of hydrogen atoms but also the refinement of their anisotropic displacement parameters (ADPs), which describe the anisotropic thermal motion of the atom. researchgate.netbath.ac.uk
Studies on various co-crystals of this compound demonstrate the utility of this technique. For instance, in molecular complexes formed with proton sponges like N,N,N',N'-tetramethyl-1,8-napthalenediamine (DMAN), where strong hydrogen bonds are present, X-ray diffraction is insufficient for accurately describing the hydrogen atom behavior. researchgate.netbath.ac.uk Single-crystal neutron diffraction studies on these complexes, however, provide unambiguous localization. researchgate.netbath.ac.uk The positions of hydrogen atoms are often identified using difference Fourier maps generated from the neutron diffraction data. bath.ac.ukacs.org
In a notable study on the this compound-pyrazine (CA-Pyz) co-crystal, single-crystal neutron diffraction data collected at 295 K enabled the accurate determination of all hydrogen atom positions. acs.org This precision was crucial for analyzing the anisotropic atomic displacement parameters and understanding the structural features related to the material's thermal expansion properties. acs.org
Neutron diffraction is also instrumental in revealing more complex phenomena such as proton disorder within hydrogen bonds. In complexes of this compound with pyridazine, the hydrogen atom in the intermolecular O⋯H⋯N hydrogen bond was found to be disordered over the oxygen and nitrogen sites. researchgate.net Such detailed information on proton position and potential disorder is vital for correctly describing the nature of the bonding, including charge transfer and the formal charges on the molecular components. researchgate.net
Furthermore, investigations into complexes with various lutidines (dimethylpyridines) have benefited from neutron diffraction to explore unusual hydrogen bond behaviors, such as bifurcated hydrogen bonds. gla.ac.ukrsc.org The conclusive results provided by neutron scattering experiments are essential for validating and refining structural models, offering a clear picture of the hydrogen-bonded architecture that is fundamental to the crystal engineering of this compound-based materials. gla.ac.uk The combination of neutron data with modern refinement techniques, such as Hirshfeld atom refinement (HAR), has shown excellent agreement in determining hydrogen atom positional and anisotropic displacement parameters. researchgate.net
Table 1: Crystallographic Data for this compound-Pyrazine (HT form) from Neutron Diffraction
This table presents the crystallographic parameters for the high-temperature (HT) monoclinic form of the this compound-pyrazine co-crystal, as determined by diffraction studies. acs.org
| Parameter | Value |
| Temperature (K) | 300 |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 8.296(5) |
| b (Å) | 6.654(2) |
| c (Å) | 10.993(2) |
| β (°) | 101.60(3) |
| Volume (ų) | 594.44(11) |
Computational Chemistry and Theoretical Modeling of Chloranilic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands out as a widely used computational method for studying chloranilic acid and its complexes due to its favorable balance between accuracy and computational cost.
A fundamental step in computational analysis is the geometry optimization of the molecule or complex to find its lowest energy structure. For this compound and its charge-transfer (CT) complexes, DFT calculations are routinely employed to predict structural parameters. Functionals such as B3LYP and wB97XD, paired with basis sets like 6-31G(d,p), 6-311G(d,p), 6-311G++, and def2-TZVP, have been successfully used. nih.govresearchgate.netcore.ac.ukscirp.orgmdpi.commdpi.com
These optimizations are crucial for understanding the nature of the interactions, such as hydrogen bonding, that stabilize the complexes. core.ac.ukmdpi.com For instance, in a charge-transfer complex between gabapentin-lactam and this compound, DFT calculations at the B3LYP/6-31G(d) level were used to determine the dihedral angles between the constituent molecules, showing good agreement with crystallographic data. core.ac.uk Similarly, in studies of complexes with procainamide (B1213733), geometry optimizations were performed to identify the most stable configurations, such as face-to-face or edge-to-edge arrangements. mdpi.compsecommunity.org The results from these calculations, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecular and complex structures. mdpi.comnih.gov
Table 1: Examples of DFT Functionals and Basis Sets Used for Geometry Optimization of this compound Systems
| Donor Molecule/System | DFT Functional | Basis Set | Reference |
|---|---|---|---|
| 2-((2-hydroxybenzylidene) amino)-2-(hydroxymethyl) propane-1, 3-diol | B3LYP | 6-311G(d,p) | nih.gov |
| 2,3-diaminopyridine | B3LYP | 6-31G(d,p) | researchgate.net |
| Gabapentin-lactam | B3LYP | 6-31G(d) | core.ac.uk |
| 2-Amino-4,6-dimethylpyridine (B145770) | B3LYP | 6-31G(d,p) | scirp.org |
| Barbital | B3LYP | 6-311G++ | mdpi.com |
| Barbituric Acid | wB97XD | def2-TZVP | mdpi.com |
| Procainamide | ωB97XD | 6-311++G(2d,p) | mdpi.compsecommunity.org |
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation.
Infrared (IR) Spectra: Theoretical vibrational frequencies are calculated to help assign the bands observed in experimental FT-IR spectra. For this compound complexes, these calculations can confirm the formation of intermolecular hydrogen bonds, often indicated by a red shift in the O-H stretching frequency. nih.govpsecommunity.org For example, in a complex with a Schiff base, the calculated IR spectrum showed a red-shift for the OH group of this compound from 3652 cm⁻¹ to 3574 cm⁻¹, supporting the occurrence of charge transfer complexation. nih.gov
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical spectra aid in the interpretation of experimental results and can confirm changes in the electronic environment of specific nuclei upon complex formation. nih.govscirp.org For instance, calculations have predicted an increase in the chemical shift of the hydroxyl proton of this compound upon forming a hydrogen bond in a complex, which is consistent with experimental observations. nih.gov
UV-Vis Spectra: While ground-state DFT is used for geometry, Time-Dependent DFT (TD-DFT) is the standard for predicting electronic absorption spectra (see section 5.2).
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Procainamide-Chloranilic Acid Complex
| Vibrational Mode | Experimental (PA-ChA) | DFT Calculated (PA-ChA) | Reference |
|---|---|---|---|
| O-H Stretch | 3523 | - | psecommunity.org |
| C-H Aromatic | 3151 | - | psecommunity.org |
| C=O Stretch | 1637 | - | psecommunity.org |
| C-O Stretch | 1173 | - | psecommunity.org |
| C-Cl Stretch | 572 | - | psecommunity.org |
Note: Specific calculated values for these exact modes were not provided in the reference, but the shifts were confirmed by DFT.
Understanding the electronic structure is key to explaining the reactivity and charge-transfer phenomena in this compound systems.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing charge transfer. In CT complexes, the HOMO is typically localized on the electron donor, while the LUMO is on the acceptor (this compound). The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and the ease of electronic excitation. nih.govscirp.orgmdpi.com A smaller HOMO-LUMO gap generally implies a more facile charge transfer. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.govajol.info For this compound, the MEP shows a negative potential around the oxygen atoms and a positive potential near the hydroxyl hydrogens, indicating its ability to act as both a hydrogen bond acceptor and donor. nih.govmdpi.com In CT complexes, MEP analysis can visually confirm the sites of interaction and the direction of charge transfer. nih.govresearchgate.net
Table 3: Calculated HOMO, LUMO, and Energy Gap (ΔE) for this compound and a Donor Molecule
| Species | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (eV) | Reference |
|---|---|---|---|---|
| Procainamide (PA) | -5.92 | -0.91 | 5.01 | mdpi.com |
| This compound (ChA) | -8.11 | -5.25 | 2.86 | mdpi.com |
Calculations performed at the ωB97XD/6-311++G(2d,p) level of theory.
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study excited-state properties, making it the primary method for modeling electronic absorption spectra.
TD-DFT calculations are essential for predicting the electronic transitions that give rise to the characteristic charge-transfer bands in the UV-Vis spectra of this compound complexes. nih.govresearchgate.netscirp.orgnih.gov By calculating the vertical excitation energies and corresponding oscillator strengths, researchers can assign the observed absorption maxima (λmax) to specific electronic transitions, typically from the HOMO of the donor to the LUMO of the acceptor. nih.govmdpi.com These calculations have shown good agreement with experimental spectra across various solvents. nih.govscirp.org
For example, in a study of a complex between a Schiff base and this compound, TD-DFT calculations predicted absorption maxima at 476 nm in methanol (B129727) and 464 nm in acetonitrile (B52724), which correlated well with the experimental findings. nih.gov
The properties of charge-transfer complexes are often highly dependent on the solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the effect of the solvent by representing it as a continuous dielectric medium. scirp.orgmdpi.comresearchgate.net This approach allows for the calculation of molecular properties in solution without the prohibitive cost of explicitly modeling solvent molecules.
PCM is frequently combined with TD-DFT to predict UV-Vis spectra in different solvents. nih.govscirp.orgmdpi.com These calculations can accurately reproduce the solvatochromic shifts (changes in λmax with solvent polarity) observed experimentally, providing insights into how the solvent stabilizes the ground and excited states of the complex. nih.govscirp.orgmdpi.com For instance, studies on various this compound complexes have successfully used the PCM-TD-DFT approach to model the electronic spectra in solvents like methanol, ethanol (B145695), acetonitrile, and chloroform. nih.govscirp.org
Table 4: TD-DFT Calculated λmax (nm) for a this compound-Schiff Base Complex in Different Solvents using PCM
| Solvent | Calculated λmax (nm) | Oscillator Strength | Reference |
|---|---|---|---|
| Methanol | 476 | 0.033 | nih.gov |
| Ethanol | 481 | 0.024 | nih.gov |
| Acetonitrile | 464 | 0.029 | nih.gov |
Calculations performed at the TD-DFT/6–31G(d,p) level.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-((2-hydroxybenzylidene) amino)-2-(hydroxymethyl) propane-1, 3-diol |
| 2-Amino-4,6-dimethylpyridine |
| 2,3-diaminopyridine |
| Acetonitrile |
| Barbital |
| Barbituric Acid |
| This compound |
| Chloroform |
| Ethanol |
| Gabapentin-lactam |
| Methanol |
Modeling of Electronic Transitions in Charge Transfer Complexes
Molecular Dynamics and Monte Carlo Simulations
Computational simulations, specifically Molecular Dynamics (MD) and Monte Carlo (MC) methods, provide powerful tools for investigating the dynamic behavior of this compound systems at the atomic level. These techniques offer insights into processes that are often difficult to probe experimentally, such as the intricate dance of protons in hydrogen-bonded networks and the spontaneous organization of molecules into larger structures.
Investigation of Proton Transfer Dynamics
The acidic protons of this compound are not static but can move between donor and acceptor oxygen atoms, a process fundamental to its chemical reactivity and electrical properties. While direct and comprehensive Molecular Dynamics studies purely on this compound's proton transfer are not extensively documented, periodic Density Functional Theory (DFT) calculations and ab initio molecular dynamics (AIMD) on related systems provide significant insights into these dynamics.
Periodic DFT calculations on anhydrous potassium and rubidium complex chloranilates, which contain chains of neutral this compound molecules and their dianions linked by O-H···O hydrogen bonds, have shed light on the energetics of proton movement. acs.orgresearchgate.net These studies suggest that proton transfer is an energetically more favorable event within a discrete pair consisting of a chloranilate dianion and a this compound molecule, rather than as a continuous, delocalized transfer along the extended hydrogen-bonded chains. acs.orgresearchgate.net This implies a localized, fluctuating proton motion rather than a Grotthuss-style relay mechanism along the chain.
Ab initio molecular dynamics simulations on systems with strong hydrogen bonds, such as those containing Zundel cations (H₅O₂⁺), further inform our understanding. researchgate.net These simulations reveal the dynamic nature of proton sharing and transfer in environments analogous to the hydrogen-bonded networks of this compound. For instance, AIMD studies on other carboxylic acid dimers, like chloroacetic acid, have successfully elucidated the asynchronous nature of double proton transfer, driven by the coupling of O-H stretching with low-frequency intermolecular modes. nih.gov Such a mechanism is likely to be relevant in the hydrogen-bonded dimers and chains formed by this compound.
The key findings from theoretical investigations into proton dynamics in this compound-containing crystals are summarized in the table below.
| Simulation/Calculation Method | System Studied | Key Findings on Proton Dynamics | Reference(s) |
| Periodic DFT | Anhydrous K⁺ and Rb⁺ complex chloranilates | Proton transfer is energetically favored within a single [chloranilate dianion ··· this compound] pair. | acs.orgresearchgate.net |
| Periodic DFT | Anhydrous K⁺ and Rb⁺ complex chloranilates | Continuous proton transfer along the hydrogen-bonded chain is less likely. | acs.orgresearchgate.net |
| Ab initio MD | Zundel cation (H₅O₂⁺) in a related crystal | Demonstrates asymmetric placement and single-well potential for the shared proton. | researchgate.net |
| Car-Parrinello MD | Chloroacetic acid dimer | Revealed an asynchronous double proton transfer mechanism coupled to intermolecular vibrations. | nih.gov |
This table presents findings from theoretical studies on systems containing or analogous to this compound to infer the nature of its proton transfer dynamics.
Understanding of Supramolecular Assembly Mechanisms
The formation of well-defined crystal structures and co-crystals by this compound is a manifestation of supramolecular assembly, where non-covalent interactions guide the organization of individual molecules. Monte Carlo simulations, alongside experimental crystallographic studies, are instrumental in understanding the principles governing this self-assembly.
The crystal structure of this compound itself is a two-dimensional network built upon strong O-H···O hydrogen bonds. These layers are then stacked and held together by weaker, yet significant, Cl···Cl interactions. researchgate.net When co-crystallized with various organic bases, particularly pyridine (B92270) derivatives, this compound acts as a versatile building block for a wide array of supramolecular architectures. researchgate.netznaturforsch.comgla.ac.uk The primary driving force for the assembly in these co-crystals is the proton transfer from this compound to the basic molecule, resulting in the formation of a strong N⁺-H···O⁻ hydrogen bond. researchgate.netznaturforsch.com
Monte Carlo methods are particularly well-suited for exploring the vast conformational space and predicting the most stable crystal packing arrangements. researchgate.net By modeling the intermolecular potential energy, these simulations can reproduce known crystal structures and even predict new ones, making them a valuable tool in the field of crystal engineering. The ability to model the evolutionary process of crystal formation provides a pathway to understanding how kinetic and thermodynamic factors influence the final supramolecular structure. researchgate.net
The table below summarizes the key non-covalent interactions that direct the supramolecular assembly in this compound and its co-crystals.
| Interacting Species | Dominant Interaction Type | Resulting Supramolecular Motif | Reference(s) |
| This compound - this compound | O-H···O Hydrogen Bond | 2D hydrogen-bonded network | researchgate.net |
| This compound - this compound | Cl···Cl Interaction | Stacking of 2D layers | researchgate.net |
| This compound - Pyridine-based molecules | N⁺-H···O⁻ Hydrogen Bond (post-proton transfer) | Dimer, chains, ladders, ribbons, 2D networks | researchgate.netznaturforsch.comgla.ac.uk |
| Chloranilate Anion - Chloranilate Anion | O-H···O Hydrogen Bond | Dimeric monoanions | znaturforsch.com |
This table outlines the fundamental intermolecular forces and resulting structural patterns observed in the solid-state assemblies of this compound and its complexes.
Proton and Charge Transfer Phenomena in Chloranilic Acid Systems
Mechanisms of Proton Transfer
Proton transfer (PT) is a fundamental chemical process that plays a crucial role in a wide range of chemical and biological systems. In systems involving chloranilic acid, proton transfer is often coupled with other phenomena such as hydrogen bonding and charge transfer, leading to the formation of stable complexes with unique spectroscopic and structural properties.
Intermolecular Proton Transfer Equilibria with Amines
The interaction between this compound (CA) and various amines in solution leads to the establishment of intermolecular proton transfer equilibria. researchgate.nettandfonline.com These equilibria involve the transfer of a proton from the acidic hydroxyl groups of this compound to the basic nitrogen atom of the amine, resulting in the formation of a hydrogen-bonded complex, which can exist in equilibrium with a proton-transferred ion pair. scispace.com
Spectrophotometric studies are commonly employed to investigate these equilibria. researchgate.nettandfonline.com The formation of the proton-transferred complex is often accompanied by the appearance of a new, distinct absorption band in the visible region of the electronic spectrum, typically around 520-550 nm. researchgate.netmdpi.com The intensity of this band can be used to determine the equilibrium constant (KPT) for the proton transfer process.
The stoichiometry of these complexes is often found to be 1:1 in solution, although 1:2 complexes have been observed in the solid state. scispace.comtandfonline.com The equilibrium is influenced by several factors, including the basicity of the amine, the nature of the solvent, and the temperature. scispace.comresearchgate.net For instance, a linear correlation has been observed between the logarithm of the proton-transfer equilibrium constant and the pKa of the amine, indicating that stronger bases facilitate proton transfer. researchgate.nettandfonline.com
Table 1: Intermolecular Proton Transfer Equilibrium Constants for this compound-Aniline Systems
This table presents the pKa values of various anilines and their corresponding intermolecular proton transfer equilibrium constants (KPT) at 25°C for their 1:1 complexes with this compound in 1,4-dioxane. The data highlights the relationship between the basicity of the aniline (B41778) (indicated by pKa) and the extent of proton transfer.
| Aromatic Amine | pKa | σ (Hammett) | KPT (mol·L⁻¹) |
|---|---|---|---|
| Aniline | 4.58 | 0.00 | ~8 x 10⁻² |
| p-Chloroaniline | 3.98 | 0.230 | 28 |
Data sourced from Gohar and Habeeb (2000). researchgate.net
Role of Hydrogen Bonding in Proton Transfer
In many cases, strong O-H···N or N+-H···O- hydrogen bonds are formed, which can be characterized by spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.org The formation of these hydrogen bonds can lead to a continuum of structures, ranging from a simple hydrogen-bonded complex to a fully proton-transferred ion pair. scispace.com In some systems, a partial proton transfer is observed, where the proton is shared between the donor and acceptor atoms. acs.org
The solvent can also play a significant role by forming hydrogen bonds with the amine, thereby increasing its basicity and promoting proton transfer from the this compound. researchgate.nettandfonline.com This "short-range solvation effect" has been observed in solvents like 1,4-dioxane. scispace.comresearchgate.net The geometry of the hydrogen bonds, including the presence of bifurcated hydrogen bonds where one hydrogen atom interacts with two acceptor atoms, also impacts the structure and stability of the complexes. researchgate.netrsc.org
Temperature and Substituent Effects on Proton Transfer
The equilibrium of proton transfer in this compound-amine systems is sensitive to both temperature and the nature of substituents on the amine. scispace.comresearchgate.net
Temperature Effects: Studies have shown that an increase in temperature can shift the proton transfer equilibrium. For example, in the this compound-N,N-dimethylaniline system, increasing the temperature causes a hypsochromic (blue) shift in the proton transfer band, indicating a shift away from the proton-transferred species. scispace.com Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the proton transfer process can be determined by studying the temperature dependence of the equilibrium constant. These studies often reveal that the proton transfer process is both enthalpy and entropy controlled. scispace.comresearchgate.net
Table 2: Thermodynamic Parameters for the Formation of Hydrogen-Bonded Complexes of this compound with Substituted Anilines
This table provides the thermodynamic parameters (enthalpy, Gibbs free energy, and entropy) for the formation of hydrogen-bonded proton transfer complexes between this compound (CA) and various substituted anilines. These values offer insights into the driving forces of the complexation reaction.
| Aromatic Amine | -ΔH (kJ·mol⁻¹) | -ΔG (kJ·mol⁻¹) | -ΔS (J·K⁻¹·mol⁻¹) |
|---|---|---|---|
| p-Toluidine | 50.60 | 9.30 | 138.5 |
| N,N-Dimethylaniline | 19.50 | 7.46 | 40.0 |
Data sourced from Gohar and Habeeb (2000). scispace.com
Substituent Effects: The electronic properties of substituents on the aniline ring significantly influence the proton transfer equilibrium constant (KPT). scispace.comresearchgate.net Electron-donating groups increase the basicity of the aniline's nitrogen atom, thereby increasing the KPT value. Conversely, electron-withdrawing groups decrease the basicity and the KPT value. This effect is transmitted to the reaction center through resonance and inductive effects. researchgate.net A linear relationship is often found between the logarithm of KPT and the Hammett substituent constants (σ), providing quantitative support for these electronic effects. scispace.comresearchgate.net
Nature of Charge Transfer Complexes
In addition to proton transfer, the interaction between this compound and electron-donating molecules can lead to the formation of charge-transfer (CT) complexes. These complexes arise from an electron donor-acceptor interaction where the electron-rich donor molecule transfers electron density to the electron-deficient acceptor molecule.
Electron Donor-Acceptor Interactions
This compound acts as a π-acceptor due to its electron-deficient quinonoid ring system. aphrc.org It can interact with a wide variety of electron donors, including amines, amino acids, and various drug molecules, to form charge-transfer complexes. tandfonline.comresearchgate.netbioline.org.br The formation of these complexes is typically characterized by the appearance of a new, intense absorption band in the visible or near-infrared region of the spectrum, which is absent in the spectra of the individual components. bioline.org.br This band is referred to as the charge-transfer band.
The interaction can be described as a Lewis acid-base reaction, where the donor is the Lewis base and the acceptor is the Lewis acid. The stoichiometry of these complexes is often 1:1, but other ratios have also been reported. aphrc.org The stability of the charge-transfer complex can be quantified by its formation constant (KCT), which can be determined spectrophotometrically using methods like the Benesi-Hildebrand equation. researcher.life
The formation of a charge-transfer complex is often visually apparent, with a distinct color change observed upon mixing the donor and acceptor solutions. For example, the interaction of this compound (yellowish-pink in dioxane) with an electron donor often results in a purple solution. bioline.org.br
Relationship Between Charge Transfer and Hydrogen Bonding
In many systems involving this compound, charge transfer and hydrogen bonding are interconnected and often occur simultaneously. tandfonline.comscirp.org The formation of a hydrogen bond can be a prerequisite for the charge-transfer interaction. Pauling suggested that charge transfer interaction is possible when there is a hydrogen bond between two molecules. scirp.org
The hydrogen bond can facilitate the charge transfer by bringing the donor and acceptor molecules into close proximity and providing a pathway for electron delocalization. In turn, the charge transfer can strengthen the hydrogen bond. This interplay leads to the formation of stable hydrogen-bonded charge-transfer (HB-CT) complexes. rsc.org
Spectroscopic evidence, such as shifts in the vibrational frequencies of the C=O and O-H groups in the IR spectrum, can confirm the involvement of these groups in both hydrogen bonding and charge transfer. scirp.org The formation of these HB-CT complexes is a key feature in the chemistry of this compound and is responsible for many of its observed properties and applications in areas such as materials science and pharmaceutical analysis. mdpi.comrsc.org
Thermodynamic Parameters of Complex Formation (ΔG°, ΔH°, ΔS°)
The formation of both charge-transfer (CT) and proton-transfer complexes involving this compound is governed by fundamental thermodynamic principles. The spontaneity and stability of these complexes can be quantitatively described by the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide crucial insights into the nature of the interactions between this compound and various electron or proton donor molecules.
The Gibbs free energy change (ΔG°) indicates the spontaneity of the complexation reaction. A negative ΔG° value signifies that the formation of the complex is a spontaneous and exergonic process. mdpi.com This value is directly related to the association constant (KCT) of the complex; as the interaction between the donor and acceptor strengthens and KCT increases, ΔG° becomes more negative. mdpi.com The enthalpy change (ΔH°) reveals whether the process is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°). For many this compound complexes, the formation is an exothermic process. tandfonline.com The entropy change (ΔS°) reflects the change in the degree of randomness or disorder of the system upon complex formation.
Research has shown that these thermodynamic parameters are influenced by several factors, including the chemical nature of the donor molecule, the solvent used, and the temperature at which the complexation occurs. scirp.org For instance, in the study of proton-transfer complexes between this compound and various anilines, the entire process was found to be controlled by both enthalpy and entropy. scispace.comresearchgate.netresearchgate.net
Detailed Research Findings
Spectrophotometric analysis is a common technique used to determine the thermodynamic parameters for this compound complexes. By studying the complex formation at different temperatures, the values of ΔG°, ΔH°, and ΔS° can be calculated.
For example, the interaction between the antiretroviral drug Stavudine and this compound was found to be spontaneous, with a standard enthalpy change (ΔH°) of -3.78×10³ J/mol. bioline.org.brajol.info This negative value points to an exothermic complexation. bioline.org.braphrc.org The standard entropy change (ΔS°) for this complex varied from 12.18 ± 0.78 to 11.08 ± 1.23 cal/deg/mol over a temperature range of 30 to 60 °C. bioline.org.brajol.info
Similarly, the complex formed between the antidepressant Amitriptyline and this compound in a non-aqueous medium was also found to be exothermic. ajol.infoajol.info The thermodynamic values were determined as ΔH = –1.21 kJ/mol and ΔS = –0.029 kJ/mol. ajol.info The apparent free energy change (ΔG) was –3.6378 kJ/mol at 298 K and decreased to –2.6102 kJ/mol at 333 K, a trend that further supports the exothermic nature of the complexation. ajol.infoajol.info
The complexation of Olanzapine with this compound also demonstrates an exothermic nature, as indicated by a negative standard free energy change at all tested temperatures (30, 50, 60, and 80 °C). tandfonline.com The enthalpy of formation for this molecular complex was found to be -0.8803 kJ/mol. tandfonline.com It was observed that the Gibbs free energy became increasingly higher with a rise in temperature, suggesting that it is more difficult to form the complex at higher temperatures. tandfonline.com
In the case of the charge-transfer complex between Tamoxifen Citrate and this compound, a negative free energy change (-ΔG°) and a positive entropy change (+ΔS°) were reported, both of which indicate a spontaneous reaction.
Investigations into proton-transfer complexes between this compound and various amines, such as α-picoline , benzylamine , and triethylamine , revealed that the resulting OH-…N hydrogen bonds are among the strongest known. tandfonline.comtandfonline.com However, no direct correlation was established between the strength of the amine and the corresponding enthalpy and free energy values of complex formation. tandfonline.com
The spontaneity of complex formation is a recurring theme. The interaction between Procainamide (B1213733) and this compound is characterized by highly negative Gibbs free energy values, indicating an exergonic process. mdpi.com Likewise, the standard free energy (ΔG₀) for the complex with Lorlatinib (B560019) was determined to be −0.12 × 10² J/mol. mdpi.com
The solvent environment also plays a significant role. A study on the complexes of 3,5-Diamino-1,2,4-Triazole (DAT) and 6-Methyl-1,3,5-Triazine-2,4-Diamine (MTDA) with this compound in both ethanol (B145695) and methanol (B129727) showed that the formation constant decreases as temperature increases, which is characteristic of an exothermic reaction. scirp.org
Data Tables of Thermodynamic Parameters
The following tables summarize the experimentally determined thermodynamic parameters for various this compound complexes.
Table 1: Thermodynamic Parameters for Charge-Transfer Complexes with this compound
| Donor Molecule | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Temperature (K) | Solvent |
| Amitriptyline | -1.21 ajol.infoajol.info | -29 ajol.info | -3.6378 ajol.infoajol.info | 298 ajol.infoajol.info | Non-aqueous |
| Olanzapine | -0.8803 tandfonline.com | Varies with temp. tandfonline.com | Negative at all temps. tandfonline.com | 303-353 tandfonline.com | N/A |
| Stavudine | -3.78 bioline.org.brajol.info | 50.96 - 46.36 bioline.org.brajol.info | Spontaneous bioline.org.brajol.info | 303-333 bioline.org.brajol.info | 1,4-Dioxan bioline.org.brajol.info |
| Lorlatinib | N/A | N/A | -1.2 mdpi.com | 298 mdpi.com | Methanol mdpi.com |
Note: Entropy for Stavudine converted from cal/deg/mol to J/mol·K.
Table 2: Thermodynamic Parameters for Proton-Transfer Complexes with this compound
| Donor Molecule | -ΔH° (kJ/mol) | ΔS° (J/mol·K) | Solvent |
| 3,5-Diamino-1,2,4-Triazole (DAT) | 1.28 scirp.org | 64.5 scirp.org | Ethanol |
| 3,5-Diamino-1,2,4-Triazole (DAT) | 1.34 scirp.org | 62.6 scirp.org | Methanol |
| 6-Methyl-1,3,5-Triazine-2,4-Diamine (MTDA) | 4.65 scirp.org | 59.4 scirp.org | Ethanol |
| 6-Methyl-1,3,5-Triazine-2,4-Diamine (MTDA) | 3.15 scirp.org | 60.0 scirp.org | Methanol |
Applications of Chloranilic Acid in Advanced Chemical Research
Coordination Chemistry and Metal Complexes
Chloranilic acid, particularly in its deprotonated dianionic form (chloranilate, C₆Cl₂O₄²⁻), is a highly effective ligand for coordinating with a wide array of metal ions. wikipedia.org Its structure allows for various coordination modes, leading to the formation of diverse and stable metal-organic architectures.
Formation of Stable Coordination Complexes with Metal Ions
The chloranilate dianion readily forms stable coordination complexes with numerous metal ions, including those from the transition metal series and beyond. This capability stems from the oxygen atoms of the hydroxyl groups, which can chelate to metal centers. Research has demonstrated the synthesis and characterization of chloranilate complexes with metals such as copper(II), iron(II), osmium, and vanadium. acs.orgacs.orgtsijournals.comrsc.orgscholarscentral.com For example, one-dimensional polymers with the general formula MₓM'₁₋ₓ(CA), where M is Cu(II) and M' is Fe(II), have been synthesized, showcasing the versatility of chloranilate in creating mixed-metal systems. tsijournals.comscholarscentral.com
The coordination environment is often influenced by ancillary ligands present in the reaction. In a series of mixed-ligand copper(II) complexes with 1,10-phenanthroline, the chloranilate dianion coordinates in a terminal bidentate fashion, resulting in mononuclear species with square-pyramidal or octahedral geometries. rsc.org Similarly, osmium complexes have been synthesized where the chloranilate dianion chelates to the metal center, influenced by other ligands like 2,2'-bipyridine (B1663995) or 2-(phenylazo)pyridine. acs.orgnih.gov The inherent chelating ability of the chloranilate anion is a key factor in the stability of these compounds. acs.org
| Metal Ion | Ancillary Ligand(s) | Resulting Complex Type | Reference |
|---|---|---|---|
| Copper(II) / Iron(II) | None | 1D Mixed-Metal Polymer | tsijournals.comscholarscentral.com |
| Copper(II) | 1,10-phenanthroline | Mononuclear Complex | rsc.org |
| Osmium(II) | 2,2'-bipyridine (bpy) | Dinuclear Bridged Complex | acs.orgnih.gov |
| Vanadium(IV) | 2,2'-bipyridine (bipy) | Dinuclear Bridged Complex | acs.orgacs.org |
Chloranilate Anion as a Bridging Ligand
A significant feature of the chloranilate anion is its capacity to act as a bridging ligand, linking two or more metal centers to form polynuclear or polymeric structures. wikipedia.org This bridging often occurs in a bis-bidentate fashion, where both pairs of oxygen atoms coordinate to different metal ions, effectively creating a molecular bridge. This mode is crucial in constructing extended networks with interesting magnetic and electronic properties.
Numerous studies have detailed the role of chloranilate as a bridge. In dinuclear osmium complexes of the type [{Os(L)₂}₂(ca)]²⁺, the chloranilate dianion serves as a tetradentate bridging ligand. acs.orgnih.gov Similarly, a binuclear vanadium(IV) complex, [(bipy)ClVᴵⱽO(CA)OVᴵⱽCl(bipy)], features a bridging chloranilate anion connecting the two metal centers, leading to antiferromagnetic coupling between them. acs.orgacs.orgnih.gov
This bridging capability extends to copper(II) complexes, where self-assembly of copper-Schiff base precursors with the chloranilate anion yields dinuclear structures. researchgate.netrsc.org The geometry of these bridged complexes, described as syn- or anti-conformation, can be influenced by factors like steric hindrance from the Schiff base ligands and supramolecular interactions with co-crystallized solvent molecules. researchgate.netrsc.org In some unique cases, the chloranilate anion can exhibit a novel coordination mode, combining a bidentate chelation with a monodentate bridging function, leading to the formation of a polymeric coordination ribbon. rsc.org
Rare Earth Metal Complexes
This compound has been extensively used to synthesize complexes with rare earth metals (lanthanides, Ln). These complexes exhibit considerable structural variation depending on the specific lanthanide ion. researchgate.netrsc.orgrsc.org The contraction of the ionic radius across the lanthanide series plays a critical role in determining the final crystal structure and coordination number of the metal ion. mdpi.com
Investigations into the hydrated structures of Ln₂(can)₃ (where can = chloranilate) for a range of lanthanides (Sc, Y, La, Pr, Nd, Gd, Tb, Yb, and Lu) revealed four distinct structural types. rsc.org Many of these complexes form two-dimensional (2D) coordination polymers. researchgate.netrsc.org For instance, the reaction of lanthanum nitrate (B79036) with this compound can produce a 2D polymer where ten-coordinate lanthanum centers are linked by both chloranilate ions and bridging water molecules. rsc.org
A systematic study of the complete series of lanthanoid-chloranilato lattices with dimethylsulfoxide (dmso) as a solvent identified two different structural phases based on the lanthanide's size. mdpi.com The larger ions (La–Tb) form isostructural compounds with the formula [Ln₂(C₆O₄Cl₂)₃(dmso)₆], while the smaller ions (Dy–Yb) form a different series formulated as [Ln₂(C₆O₄Cl₂)₃(dmso)₄]·2dmso·2H₂O. mdpi.com In these structures, the chloranilate ligand acts as a bis-bidentate bridge, creating 2D lattices. mdpi.com Furthermore, chloranilate-bridged dinuclear lanthanide complexes have been synthesized that exhibit slow magnetic relaxation, a property of interest for single-molecule magnets. mdpi.com
| Lanthanide Ion (Ln) | Structural Phase | Complex Formula | Coordination Number |
|---|---|---|---|
| La, Ce, Pr, Nd, Sm, Eu, Gd, Tb | Phase I | [Ln₂(C₆O₄Cl₂)₃(dmso)₆] | 9 |
| Dy, Ho, Er, Tm, Yb | Phase II | [Ln₂(C₆O₄Cl₂)₃(dmso)₄]·2dmso·2H₂O | 8 |
Supramolecular Chemistry and Materials Science
Beyond covalent coordination bonds, this compound is a powerful tool in supramolecular chemistry, primarily through the formation of hydrogen bonds. These non-covalent interactions guide the self-assembly of molecules into ordered structures with emergent properties, making them suitable for applications in materials science.
Design of Hydrogen-Bonded Supramolecular Assemblies
This compound is an excellent molecular template for building tightly bound, self-assembled structures with various organic bases. nih.goviucr.orgnih.gov Its two hydroxyl groups can act as hydrogen-bond donors, while its four oxygen atoms can act as acceptors, enabling the formation of robust and predictable hydrogen-bonding networks. nih.goviucr.org
Co-crystallization of this compound with molecules like ethyleneurea, hydantoin, and various picoline isomers results in the formation of well-defined supramolecular units. nih.goviucr.orgrsc.org In the case of its 1:1 co-crystal with ethyleneurea, the molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds to form undulating 2D sheets. nih.goviucr.org With picolines, this compound forms predictable hydrogen-bonded units where at least one proton is transferred from the acid to the picoline nitrogen, creating charged assemblies held together by bifurcated hydrogen bonds. rsc.org
The interaction with 2-pyrrolidone leads to a 2:1 co-crystal where 1D tapes, formed by alternating 2-pyrrolidone dimers and this compound molecules, assemble into 2D sheets. kyoto-u.ac.jp These sheets then stack to form 3D crystals, a process influenced by weaker π–π and Cl···π interactions. kyoto-u.ac.jpnih.gov Such hierarchical self-assembly demonstrates the potential for creating complex, multi-dimensional architectures from simple molecular components. kyoto-u.ac.jp
Development of Organic Semiconductors
The ordered structures achieved through the supramolecular assembly of this compound are foundational to the development of novel organic electronic materials. The formation of charge-transfer (CT) complexes and hydrogen-bonded networks can lead to materials with semiconducting properties. mpg.deresearchgate.netrsc.org
Organic donor-acceptor CT complexes, where this compound acts as the electron acceptor, have shown significant potential in organic electronics. researchgate.net For example, the interaction between this compound and donors like p-nitroaniline or procainamide (B1213733) results in the formation of stable 1:1 CT complexes. researchgate.netmdpi.com These complexes exhibit unique optical and electronic properties distinct from their individual components. researchgate.net
A notable application is the creation of functional materials through the supramolecular preorganization of melamine (B1676169) and this compound. mpg.dersc.org The resulting hydrogen-bonded crystals are organic semiconductors. mpg.dersc.org These materials can be further activated through surface polycondensation to create "boxed semiconductors," where a polymeric surface layer enhances charge separation and transfer. mpg.dersc.org This modification has been shown to produce materials with high photo-oxidation potential, capable of degrading pollutants and liberating oxygen from water under visible light. mpg.de Additionally, polymeric metal complexes of this compound with Cu(II) and Fe(II) have been shown to exhibit semiconductor behavior, with room temperature conductivities in the range of 10⁻⁸ to 10⁻⁷ S/cm. tsijournals.comscholarscentral.com
Materials with Specific Properties (e.g., Ferroelectricity, Negative Thermal Expansion)
This compound is a key component in the synthesis of advanced molecular materials that exhibit unusual and highly sought-after physical properties, including ferroelectricity and negative thermal expansion. These properties arise from specific intermolecular interactions, such as hydrogen bonding, in co-crystals formed with other organic molecules.
Ferroelectricity in this compound Co-crystals
Co-crystals of this compound (H2ca) and phenazine (B1670421) (Phz) are notable examples of purely organic ferroelectrics. jps.jpwisc.edu In these materials, the ferroelectricity originates from the formation of intermolecular O−H···N hydrogen bonds that create a supramolecular structure. acs.org The fundamental mechanism leading to the ferroelectric state is the transfer of a proton from a this compound molecule to an adjacent phenazine molecule. aps.org This proton transfer breaks the crystal's centrosymmetry, inducing a spontaneous electric polarization. aps.org
The phenazine-chloranilic acid (Phz-H2ca) system undergoes a paraelectric-to-ferroelectric phase transition at a Curie temperature (Tc) reported to be between 248 K and 253 K. jps.jpacs.org Below this temperature, the crystal structure becomes non-centrosymmetric. jps.jp Further cooling reveals additional phase transitions at 136 K and 146 K, indicating a complex landscape of structural phases. jps.jp A significant finding is that deuterating the this compound (to form D2ca) dramatically increases the transition temperature by more than 50 K, bringing the ferroelectric phase to above room temperature. acs.org The deuterated complex exhibits a very large dielectric constant, exceeding 2000 near the transition, which is among the highest room-temperature values reported for a purely organic ferroelectric solid. acs.org
Negative Thermal Expansion in this compound Co-crystals
This compound also forms co-crystals that display remarkable thermal expansion properties. The co-crystal formed between this compound and pyrazine (B50134) (CA-Pyz) exhibits one of the most extreme examples of uniaxial negative thermal expansion (NTE) ever recorded. acs.orgworktribe.comresearchgate.net This phenomenon, termed "supercolossal" NTE, involves the material contracting along one axis upon heating over a wide temperature range. acs.orgworktribe.com
Research has shown that CA-Pyz has a linear contraction coefficient as low as -1500 × 10⁻⁶ K⁻¹ at 250 K. acs.orgworktribe.comresearchgate.net This results in an astonishing 10% contraction along one crystal axis between 200 K and 300 K, a magnitude that is an order of magnitude larger than materials previously described as having "colossal" contraction. acs.orgresearchgate.net This unusual behavior is linked to a phase transition where the extreme anisotropy in the contraction and expansion of its cell parameters is driven by the coupling of primary and secondary strain modes. acs.orgworktribe.com
Analytical Chemistry Methodologies
This compound is a versatile and widely used reagent in various fields of analytical chemistry. cymitquimica.com Its utility stems from its ability to form stable, colored complexes with a wide array of compounds, making it particularly suitable for spectrophotometric, potentiometric, and other analytical techniques. cymitquimica.comottokemi.com
Chromogenic Reagent in Spectrophotometric Analysis
One of the most prominent applications of this compound is as a chromogenic reagent in spectrophotometry. It functions as a π-electron acceptor, reacting with electron-donating compounds (n-donors) to form intensely colored charge-transfer complexes (CTCs). sphinxsai.comtubitak.gov.tr The reaction is often instantaneous and results in a distinct color change; for example, a pale yellow solution of this compound can turn purple upon reacting with a donor. sphinxsai.com This newly formed colored species, typically the chloranilate anion, exhibits a strong absorbance maximum at a wavelength around 520-540 nm, where the original reactants have minimal absorbance. sphinxsai.comresearchgate.net The intensity of this absorption is directly proportional to the concentration of the electron-donating analyte, forming the basis for its quantitative determination. sphinxsai.com
Determination of Metal Ions
This compound is an effective reagent for the determination of various metal ions because it forms stable, often insoluble or colored, salts and complexes. cymitquimica.comtandfonline.com
Spectrophotometry : This method relies on the precipitation of an insoluble metal chloranilate. When a metal ion like calcium is added to a solution of this compound, the resulting precipitation of calcium chloranilate reduces the concentration of the colored chloranilate ion in the solution. The decrease in color intensity is measured to determine the calcium concentration. This indirect method has been applied to the analysis of calcium and zirconium.
Potentiometry : Ion-selective electrodes (ISEs) sensitive to the chloranilate anion have been developed. tandfonline.comtandfonline.com These electrodes, typically based on an aliquat-chloranilate ion-pair complex within a PVC matrix, can be used for the potentiometric titration of metal ions that form insoluble chloranilate salts. tandfonline.com This technique has been successfully used to determine lead(II), mercury(II), and cadmium(II) with a detection limit of around 10⁻⁵ M. tandfonline.comtandfonline.com
Voltammetry : this compound serves as a complexing agent in adsorptive stripping voltammetry (AdSV). It forms a complex with the target metal ion, which is then pre-concentrated by adsorption onto the surface of a working electrode (e.g., a bismuth film electrode) before being quantified. This approach has been used for the sensitive determination of Germanium(IV) and Vanadium(V). rsc.orgmdpi.com
Quantitative Determination of Pharmaceutical Compounds
The formation of charge-transfer complexes with this compound provides a simple, rapid, and cost-effective basis for the quantitative analysis of a vast number of pharmaceutical compounds. sphinxsai.comtubitak.gov.trrjpbcs.com The method is particularly useful for drugs that possess electron-donating moieties, such as amino groups. The reaction is often adapted for high-throughput screening using 96-microwell plate assays. nih.govmdpi.comnih.gov The stoichiometry of the drug-chloranilic acid complex is frequently found to be 1:1. sphinxsai.comasianpubs.orghilarispublisher.com
Electrochemical Sensing Applications
Beyond spectrophotometry, this compound is integral to several electrochemical sensing methodologies.
Potentiometric Sensors : As noted previously, liquid membrane ion-selective electrodes (ISEs) for the chloranilate anion have been constructed. tandfonline.comrsc.org These sensors are based on an ion-exchanger, such as a salt of this compound with a large organic cation like tricaprylylmethylammonium (Aliquat 336S), embedded in a PVC matrix. tandfonline.com The electrodes exhibit a near-Nernstian response with a slope of approximately 60 mV per decade of concentration change for divalent metal ions and can operate over a wide pH range of 5-10. tandfonline.comtandfonline.com
Voltammetric Analysis : In adsorptive stripping voltammetry (AdSV), this compound acts as a chelating agent that enhances the sensitivity of metal ion detection. For instance, in the analysis of Germanium(IV), a Ge(IV)-chloranilic acid complex is formed and accumulated on the surface of a bismuth film electrode (BiFE) at a specific potential. rsc.org The subsequent reduction of the accumulated complex produces a stripping peak current that is proportional to the Ge(IV) concentration. rsc.org
Electrochemical Degradation Studies : The electrochemical oxidation of this compound itself has been investigated on various anode materials, including boron-doped diamond (BDD), Pb/PbO₂, and Ti/IrO₂. researchgate.net These studies, while often focused on environmental remediation, provide fundamental insights into the electrochemical behavior and reaction mechanisms of this compound, which is crucial for developing robust electrochemical sensors and understanding potential interferences. researchgate.net
Mechanistic Studies in Reaction Chemistry
Understanding the reaction mechanisms involving this compound is key to its application in materials science and analytical chemistry.
Charge-Transfer (CT) Complexation : The most common reaction mechanism in its analytical applications is the formation of an n-π charge-transfer complex. sphinxsai.com In this process, a molecule with a lone pair of electrons (an n-donor), such as an amine group on a pharmaceutical, donates electron density to the electron-deficient π-system of this compound (a π-acceptor). sphinxsai.commdpi.com This interaction leads to the formation of a new, broad absorption band in the visible spectrum, responsible for the color change. mdpi.comnih.gov The stability of these complexes is influenced by factors such as solvent polarity. scirp.org
Proton Transfer : In the formation of ferroelectric co-crystals with bases like phenazine, the mechanism is dominated by proton transfer. aps.org First-principles calculations have shown that the donation of a proton from the hydroxyl group of this compound to a nitrogen atom on a neighboring phenazine molecule is energetically favorable. aps.org This transfer is the critical step that breaks the crystal's centrosymmetry and induces ferroelectricity. aps.org
Chemiluminescence Mechanism : A mechanistic study of the chemiluminescence generated from the this compound/H₂O₂/Co(II) system revealed a complex pathway. Quantum chemical calculations indicated that the process does not proceed via free hydroxyl radicals. Instead, Co(II) facilitates a series of reactions that lead to the formation of a neutral dioxetane intermediate. acs.org This dioxetane then decomposes through a charge transfer-initiated luminescence mechanism to produce an excited-state product, which emits light upon relaxation. acs.org
Compound Names Mentioned in this Article
Investigation of Radical Generation and Reaction Pathways (e.g., Hydroxyl Radicals)
This compound is implicated in chemical systems that generate hydroxyl radicals (•OH), which are highly reactive oxidants crucial in chemistry, biology, and environmental science. nih.gov Studies have investigated the degradation of this compound through oxidation processes, revealing pathways for radical formation.
Research has confirmed the generation of hydroxyl radicals from the reaction of this compound with hydrogen peroxide (H₂O₂). qu.edu.qa The degradation of this compound by H₂O₂ follows pseudo-first-order kinetics. qu.edu.qa The efficiency of this process can be significantly enhanced by the addition of ferrous iron (Fe²⁺), which catalyzes the reaction, accelerates the degradation of this compound, and reduces the necessary amount of H₂O₂. qu.edu.qa In the H₂O₂/CAA/Fe²⁺ system, there is almost a complete release of chloride ions and high removal of total organic carbon without the accumulation of carboxylic acids. qu.edu.qa
Furthermore, this compound itself is a key product in radical-generating systems. For instance, the reaction between tetrachloro-1,4-benzoquinone (TCBQ, or p-chloranil) and H₂O₂ produces hydroxyl radicals in a two-step, metal-independent process. nih.gov In this reaction, this compound (referred to as 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, DDBQ) is formed as a product alongside the generation of •OH. nih.gov The hydrolytic decomposition of chloranil (B122849) is also known to yield this compound. oieau.fr
Electrochemical methods also demonstrate the involvement of this compound in radical generation. The electrochemical oxidation of this compound on various electrodes, such as Boron-Doped Diamond (BDD), can lead to its complete mineralization through the action of electro-generated hydroxyl radicals on the anode surface. researchgate.net
Table 1: Research Findings on this compound and Hydroxyl Radical (•OH) Generation
| System | Key Findings | Reference(s) |
|---|---|---|
| CAA / H₂O₂ | Confirmed formation of •OH radicals; CAA decay follows pseudo-first-order kinetics. | qu.edu.qa |
| CAA / H₂O₂ / Fe²⁺ | Fe²⁺ enhances degradation kinetics, reduces required H₂O₂ dose, and leads to high total organic carbon (TOC) removal. | qu.edu.qaacs.org |
| TCBQ / H₂O₂ | This compound is a product in a two-step, metal-independent production of •OH. | nih.gov |
| Electrochemical Oxidation | Oxidation on BDD anodes generates •OH radicals, leading to the mineralization of this compound. | researchgate.net |
Chemiluminescence Mechanisms
The role of this compound in chemiluminescence (CL) provides deep insight into reaction mechanisms at a molecular level. While this compound (CA) mixed with hydrogen peroxide (H₂O₂) does not produce chemiluminescence on its own, the introduction of a cobalt(II) catalyst instigates a strong CL emission. acs.orgresearcher.liferesearchgate.net This phenomenon has been elucidated through detailed quantum chemical calculations. acs.org
The lack of chemiluminescence in the CA/H₂O₂ system is attributed to the absence of free hydroxyl radical (•OH) production, which is necessary to initiate the subsequent light-emitting reaction cascade. acs.orgresearchgate.net However, in the Co(II)-mediated Fenton-like system (CA/H₂O₂/Co(II)), the process unfolds through a series of specific steps:
Generation of a Localized Hydroxyl Radical : The crucial first step is the intrinsic generation of a hydroxyl radical. This radical is not free in the solution but remains localized, "roaming" near the C2 atoms of the this compound moiety. acs.org
Formation of a Dioxetane Intermediate : The localized •OH radical initiates a sequence of six reactions, culminating in the formation of a neutral dioxetane intermediate. acs.org
Decomposition and Excitation : This neutral dioxetane is unstable and decomposes, generating a neutral product in an excited state (S₁). This process is facilitated by a conical intersection between the ground state (S₀) and the first excited state (S₁) potential energy surfaces and occurs via a charge transfer-initiated luminescence (CTIL) mechanism. acs.orgresearcher.liferesearchgate.net
Light Emission : The excited-state product returns to its ground state by emitting light, acting as the practical luminophore in the system. acs.orgresearcher.life
This mechanism highlights that the key to the chemiluminescence of the this compound system is the catalytically generated, localized hydroxyl radical, which enables the formation and subsequent decomposition of the critical dioxetane intermediate. acs.org
Table 2: Proposed Mechanism for Co(II)-Mediated Chemiluminescence of this compound
| Step | Process | Description | Reference(s) |
|---|---|---|---|
| 1 | Radical Generation | In the presence of Co(II), a hydroxyl radical (•OH) is generated but remains localized near the this compound molecule. | acs.org |
| 2 | Intermediate Formation | The localized •OH triggers a cascade of reactions to form a neutral dioxetane intermediate. | acs.orgresearchgate.net |
| 3 | Excited State Production | The dioxetane decomposes via a charge transfer-initiated luminescence (CTIL) mechanism to yield a neutral product in an excited (S₁) state. | acs.orgresearcher.life |
| 4 | Photon Emission | The excited-state product relaxes to the ground state, emitting light and causing the observed chemiluminescence. | acs.orgresearcher.life |
Future Research Directions and Emerging Areas
Advanced Materials Development
The ability of chloranilic acid to form highly ordered structures through non-covalent interactions makes it a prime candidate for the development of novel functional materials.
This compound is a versatile building block for crystal engineering and supramolecular chemistry. researchgate.net Its structure allows it to act as both a hydrogen bond donor (from its hydroxyl groups) and acceptor, and its quinoid ring is an effective π-acceptor, facilitating charge-transfer interactions and π-stacking. researchgate.netirb.hr Future research is focused on using these characteristics to construct new supramolecular assemblies with properties that can be precisely controlled.
Researchers are exploring how different organic cations can tune the topology and dimensionality of hydrogen-bonded networks with this compound, leading to the formation of discrete structures, one-dimensional chains, and two-dimensional layers. irb.hr The interplay between hydrogen bonding and π-stacking is a key area of investigation for designing anilate-based materials with novel physical properties. researchgate.net By systematically modifying the components of co-crystals, such as in the this compound-pyrazine (CA-Pyz) system, researchers can achieve remarkable properties like colossal uniaxial negative thermal expansion. acs.org The development of stimuli-responsive "dynamic molecular crystals" is an emerging field where external factors like temperature or light could switch material properties. acs.org Machine learning and high-throughput automated screening are being integrated to accelerate the discovery of new polar organic cocrystals involving this compound, significantly increasing the efficiency of identifying materials with desirable properties like piezoelectricity and nonlinear optical behavior. chemrxiv.org
A significant emerging application for this compound is in the field of organic electronics, particularly in the development of ferroelectric devices. researchgate.net Co-crystals of this compound with organic bases like phenazine (B1670421) exhibit ferroelectricity, a property where a material has a spontaneous electric polarization that can be reversed by an external electric field. researchgate.net This phenomenon in organic materials is promising for creating all-organic electronic and photonic devices. researchgate.net
The ferroelectricity in these co-crystals, such as phenazine-chloranilic acid (Phz-H₂ca), arises from collective proton transfer along the hydrogen bonds between the acid and base molecules. researchgate.net This proton transfer breaks the crystal's centrosymmetry, leading to a net electric dipole. researchgate.net The transition temperatures for these ferroelectric phases are often in a practical range for electronic device applications. wisc.edu Future work is directed at fabricating and studying thin films of these cocrystals, which is a crucial step for their integration into devices like capacitors, memory elements, and transistors. wisc.edu Research also focuses on understanding the fundamental physics of these materials, using first-principles calculations to model the energy barriers of proton transfer and the stability of the ferroelectric state. researchgate.net The ability to form these functional materials through the supramolecular assembly of relatively simple, nonpolar molecules opens a new pathway for designing advanced organic electronics. researchgate.net
Exploration of New Supramolecular Architectures with Tunable Properties
Deeper Mechanistic Understanding
To fully exploit the potential of this compound, a more profound understanding of its fundamental reaction dynamics, particularly proton and charge transfer processes, is necessary.
This compound is a potent π-electron acceptor, readily forming charge-transfer (CT) complexes with a wide variety of electron-donor molecules. scirp.orgbioline.org.brmdpi.com These interactions often involve proton transfer (PT) as well, leading to the formation of hydrogen-bonded CT complexes. nih.govrsc.orgtandfonline.com The kinetics of this PT process are critical in various biological systems and electronic devices. mdpi.com
Spectroscopic methods, particularly UV-visible absorption spectroscopy, are instrumental in studying these complexes. bioline.org.brnih.gov The formation of a CT complex is typically identified by the appearance of a new, broad absorption band at a longer wavelength than the bands of the individual components. scirp.orgbioline.org.brmdpi.com The stability and stoichiometry of these complexes are often determined using methods like the Benesi-Hildebrand equation. nih.govtandfonline.com Future studies using time-resolved spectroscopy could provide dynamic insights into the ultrafast processes of electron and proton movement immediately following photoexcitation. This would allow researchers to directly observe the kinetics of CT and PT, clarifying the sequence of events and the factors that control the rates and efficiencies of these transfers. Such studies are crucial for designing more efficient organic electronic materials and understanding reaction mechanisms in biological contexts. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of this compound systems. nih.govrsc.org DFT calculations are used to optimize the structures of molecules and their complexes, predict spectroscopic properties, and elucidate reaction mechanisms. scirp.orgmdpi.com For instance, computational studies have confirmed that charge and proton transfer are key features of the complexes formed between this compound and various donor molecules. nih.govrsc.org
Advanced computational studies are being employed to investigate the entire reaction process and identify transient intermediates. In one study on the chemiluminescence of this compound, quantum chemical calculations revealed that the reaction pathway involves the formation of a neutral dioxetane intermediate, which then decomposes to generate an excited-state product through a charge transfer-initiated luminescence mechanism. acs.org Computational modeling is also used to pinpoint the specific sites of interaction on complex molecules, such as tyrosine kinase inhibitors, when they form CT complexes with this compound. researchgate.netnih.gov Future research will likely involve more sophisticated computational models to study reaction dynamics in different solvent environments and to simulate the behavior of complex supramolecular structures, providing a theoretical foundation for designing new materials and understanding complex chemical processes. scirp.orgmdpi.com
Time-Resolved Spectroscopic Studies of Proton and Charge Transfer
Environmental and Biological Implications
Research into this compound also extends to its roles in environmental processes and its interactions with biological systems.
Historically, this compound is recognized as a more stable hydrolysis product of highly toxic quinones like tetrachloro-1,4-benzoquinone (p-chloranil). pnas.org P-chloranil itself is a carcinogenic metabolite of widespread pollutants such as pentachlorophenol (B1679276) (PCP). pnas.orgnih.gov Understanding the transformation of these pollutants is crucial for environmental remediation. Research has shown that certain bacteria, like Pseudomonas putida, can degrade this compound, using it as a sole carbon source. nih.gov Molecular studies have identified the specific genes (e.g., cadR and cadC) essential for this degradation pathway, offering potential avenues for bioremediation strategies for environments contaminated with chlorinated phenols. nih.gov While it is considered less hazardous than its precursors, its mobility in water systems due to its solubility warrants consideration in environmental monitoring. thermofisher.com
In the biological realm, CT complexes involving this compound have shown notable activity. For example, a hydrogen-bonded CT complex of this compound and 2-methyl-8-quinolinol demonstrated significant in vitro antibacterial and antifungal activity. rsc.orgrsc.org Such complexes have also been studied for their ability to bind to DNA, with binding constants suggesting a potential for pharmacological applications. nih.govrsc.orgrsc.org The strong interaction of this compound with various bioactive molecules, including drugs like chloroquine (B1663885), procainamide (B1213733), and numerous tyrosine kinase inhibitors, forms the basis of sensitive spectrophotometric assays for their quantification. bioline.org.brmdpi.comnih.gov Future research will likely continue to explore the antimicrobial and cytotoxic potential of new this compound derivatives and complexes, while also investigating the mechanisms of their biological actions, such as protein binding and enzyme inhibition. tandfonline.comsolubilityofthings.com
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₂Cl₂O₄ |
| 2-Amino-4,6-dimethylpyridine (B145770) | C₇H₁₀N₂ |
| 2-Methyl-8-quinolinol | C₁₀H₉NO |
| Acetonitrile (B52724) | C₂H₃N |
| Methanol (B129727) | CH₄O |
| Ethanol (B145695) | C₂H₆O |
| Tetrachloro-1,4-benzoquinone (p-chloranil) | C₆Cl₄O₂ |
| Cobalt(II) | Co²⁺ |
| Hydrogen peroxide | H₂O₂ |
| Pyridinium (B92312) | C₅H₆N⁺ |
| Piperazinium | C₄H₁₂N₂²⁺ |
| 4,4'-Bipyridinediium | C₁₀H₁₀N₂²⁺ |
| 1,10-Phenanthrolinium | C₁₂H₉N₂⁺ |
| Duvelisib | C₂₂H₂₁FN₆O |
| Phenazine | C₁₂H₈N₂ |
| Pyrazine (B50134) | C₄H₄N₂ |
| Pentachlorophenol (PCP) | C₆HCl₅O |
| Chloroquine | C₁₈H₂₆ClN₃ |
Studies on Degradation Pathways in Environmental Systems
This compound can be formed as a degradation product of more complex chlorinated compounds, such as the pesticide pentachlorophenol (PCP). researchgate.netnih.gov Under neutral to slightly alkaline conditions, the biological and abiotic degradation of PCP can generate p-chloranil, which then hydrolyzes to form this compound. researchgate.netnih.gov The presence of this compound in the environment, including its detection in pulp mill bleaching effluents and industrial wastewaters, has prompted studies into its own degradation pathways. qu.edu.qa
Research has shown that the products of this compound biodegradation can be more toxic than the parent compound. giantchemsolutions.comoxfordlabfinechem.com This underscores the importance of understanding its environmental fate. One area of investigation involves the use of Fenton oxidation (H2O2/Fe2+), which has been shown to enhance the degradation kinetics of this compound compared to chemical oxidation with hydrogen peroxide alone. qu.edu.qa During Fenton oxidation, intermediate species like oxoacetic acid and methoxyacetic acid are formed before being converted to carbon dioxide and chloride ions. qu.edu.qa
A key focus of future research is the microbial degradation of this compound. Scientists have isolated bacteria, such as Pseudomonas putida TQ07, that are capable of degrading this compound. researchgate.netnih.govnih.gov Studies have identified specific genes, such as cadA, cadR, cadC, cadD, and cadX, that are essential for this degradation process. researchgate.netnih.govnih.gov For instance, the cadA gene encodes a FAD-monooxygenase, an enzyme involved in the breakdown of aromatic compounds. nih.gov Further research aims to fully elucidate the novel metabolic pathway in Pseudomonas putida TQ07, which could offer solutions for the bioremediation of sites contaminated with this compound and its precursors. researchgate.netnih.gov
Table 1: Genes Involved in this compound Degradation by Pseudomonas putida TQ07
| Gene | Proposed Function/Role | Reference |
| cadA | Encodes a FAD-monooxygenase involved in the metabolism of this compound. | nih.gov |
| cadR | Essential for bacterial growth in the presence of this compound. | researchgate.netnih.gov |
| cadC | Essential for bacterial growth; predicted to be a pyrone dicarboxylic acid hydrolase. | researchgate.netnih.gov |
| cadD | Believed to be involved in the degradation pathway; predicted to be an aldolase (B8822740) enzyme. | researchgate.netnih.gov |
| cadX | Also thought to play a role in the degradation process. | researchgate.netnih.gov |
Further Exploration of Bioactive Complexes and Mechanisms
This compound is a well-known electron acceptor, readily forming charge-transfer (CT) complexes with a variety of electron-donating molecules. mdpi.comrsc.orgpsecommunity.orgnih.gov This property is the foundation for its emerging applications in the development of bioactive materials. These CT complexes have been investigated for their potential in various biological applications, including antimicrobial and anticancer activities. rsc.orgresearchgate.netnih.gov
Researchers have synthesized and characterized numerous CT complexes of this compound with bioactive molecules, including quinoline (B57606) derivatives, procainamide, and ciprofloxacin. mdpi.comrsc.orgnih.gov The formation of these complexes often results in colored products, a characteristic that is utilized in spectrophotometric analysis. mdpi.comnih.gov The stability and stoichiometry of these complexes are crucial parameters that are extensively studied, often revealing a 1:1 donor-to-acceptor ratio. mdpi.compsecommunity.org
Future research is focused on understanding the mechanisms behind the bioactivity of these complexes. For example, CT complexes involving this compound have been shown to interact with DNA, a key target for anticancer drugs. rsc.orgresearchgate.netnih.gov The ability of these complexes to bind to DNA, often through an intercalative mechanism, is a significant area of investigation. dntb.gov.ua The cytotoxic effects of these complexes against various cancer cell lines are also being evaluated. nih.govdntb.gov.ua
The exploration of new CT complexes with different bioactive donors is an ongoing effort. The goal is to design and synthesize novel complexes with enhanced pharmacological properties and to elucidate their structure-activity relationships. rsc.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies, providing insights into the structure and electronic properties of these complexes. mdpi.comresearchgate.net
Table 2: Examples of Bioactive this compound Complexes
| Electron Donor | Potential Application/Finding | Reference |
| 2-methyl-8-quinolinol | Antimicrobial and DNA binding properties. | rsc.org |
| Procainamide | Formation of a stable 1:1 charge-transfer complex. | mdpi.compsecommunity.org |
| Ciprofloxacin | Potential anticancer applications due to enhanced DNA binding. | nih.gov |
| Gabapentin | Investigated for antitumor activity. | dntb.gov.ua |
| Remdesivir (B604916) | Forms a 1:1 charge-transfer complex, basis for a spectrophotometric assay. | nih.gov |
Novel Synthetic Strategies
The synthesis of this compound and its derivatives is also an area of active research, with a growing emphasis on developing more efficient, sustainable, and scalable methods.
Green Chemistry Approaches to this compound and Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. One notable trend is the push towards using more environmentally friendly reagents and processes. For instance, there is a growing interest in using this compound as an eco-friendly oxidant, serving as an alternative to more toxic metallic oxidants in various organic transformations. archivemarketresearch.com
In 2023, Otto Chemie reportedly introduced a new, environmentally friendly synthesis process for this compound, highlighting the industry's move towards sustainability. archivemarketresearch.com While specific details of such proprietary methods are often not fully disclosed, the general trend is to reduce waste and utilize less hazardous materials. Research into developing assays that use smaller amounts of organic solvents, such as 96-microwell spectrophotometric methods for analyzing this compound complexes, also contributes to greener laboratory practices. nih.gov The use of methanol, a cheaper and less hazardous solvent compared to acetonitrile, in the synthesis of this compound complexes is another example of a green chemistry consideration. nih.gov
Flow Chemistry and Continuous Processing Methods
Flow chemistry, or continuous processing, is an innovative manufacturing technology that is gaining traction in the pharmaceutical and fine chemical industries for its potential to offer safer, more efficient, and reproducible results. mt.comsailife.com This methodology involves running chemical reactions in a continuous stream rather than in a traditional batch process. mt.com The advantages of flow chemistry include better control over reaction parameters like temperature and mixing, which can lead to higher yields and improved impurity profiles. mt.comcontractpharma.com
For the synthesis of this compound derivatives and other complex molecules, flow chemistry offers the ability to safely handle hazardous reactions and reagents by using small reaction volumes. sailife.com While specific examples of the synthesis of this compound itself via flow chemistry are not yet widely published, the technology is being applied to the synthesis of various organic compounds, including those with similar structural motifs. For instance, continuous-flow processes are being developed for the synthesis of chiral 1,2-diamino derivatives and for reactions involving reactive intermediates like N-chloramines. beilstein-journals.orgthieme.de The infrastructure for flow chemistry, including various types of reactors and in-line analytical tools (Process Analytical Technology - PAT), is becoming more sophisticated, paving the way for its application to a broader range of chemical syntheses, including potentially those of this compound and its derivatives. sailife.com
Q & A
Basic Research Questions
Q. How is the crystal structure of chloranilic acid determined, and what advancements have improved its accuracy?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) reduces thermal motion artifacts, enhancing precision. Modern refinements using programs like SHELXL ( ) allow isotropic/anisotropic modeling of atoms and hydrogen-bond network analysis. For example, refinements reduced the R-factor from 8.9% (1967 study) to 2.5% in the 2010 redetermination, with improved H-atom positioning via difference Fourier maps .
- Key Parameters : Unit cell dimensions (e.g., monoclinic ), bond lengths (C=O: 1.224 Å), and intermolecular interactions (O–H⋯O, Cl⋯Cl) are critical for validating structural models .
Q. What spectroscopic methods are used to analyze charge-transfer complexes involving this compound?
- Methodology : UV-Vis spectrophotometry monitors charge-transfer bands (e.g., λmax at 521 nm for lamivudine–this compound complexes). Stoichiometry (1:1) is confirmed via Job’s method, and association constants () are calculated using Benesi-Hildebrand plots (). Thermodynamic parameters (ΔG, ΔH, ΔS) derived from temperature-dependent studies provide insights into complex stability .
Q. How are hydrogen-bonding networks characterized in this compound co-crystals?
- Methodology : SCXRD identifies motifs like rings ( ). Hydrogen-bond geometry (D–H⋯A distances, angles) is quantified using software like ORTEP-3 ( ). For example, O–H⋯O interactions in this compound–ethyleneurea co-crystals form 2D layers parallel to the [101] direction .
Advanced Research Questions
Q. How can coordination polymers of this compound with transition metals be rationally designed?
- Methodology : this compound acts as a bis(bidentate) or bridging ligand, enabling 1D polymeric chains (e.g., [Cu(CA)]n). pH and solvent selection (e.g., acetonitrile/water) control ligand deprotonation (H2CA → CA<sup>2−</sup>) and metal coordination modes ( ). IR spectroscopy distinguishes quinone (C=O) vs. semiquinone (C–O) bonding .
- Data Contradictions : Discrepancies in magnetic properties (e.g., antiferromagnetic vs. charge-transfer behavior) require combined XRD, EPR, and computational modeling .
Q. What computational approaches validate this compound’s dynamic structure in co-crystals?
- Methodology : Density Functional Theory (DFT) with periodic boundary conditions compares experimental (XRD, INS) and calculated bond lengths/angles. For N,N-dimethylglycine–this compound co-crystals, CPMAS NMR and inelastic neutron scattering (INS) correlate H-bond dynamics with thermal stability .
Q. How do experimental conditions resolve contradictions in this compound’s redox behavior?
- Case Study : Under aerobic, aqueous conditions, this compound mediates oxidative dehalogenation of tetrachlorocatechol to form this compound (). Contrastingly, anaerobic conditions halt this reaction, highlighting the role of O2 and H2O in redox pathways .
- Validation : Cyclic voltammetry and EPR confirm semiquinone radical formation during redox cycles .
Q. What methodological strategies optimize hydroxyl radical generation from H2O2 and this compound?
- Approach : Fe<sup>2+</sup>-catalyzed Fenton-like reactions with this compound enhance •OH yield. Radical trapping (e.g., ethanol) and spin resonance (EPR) quantify •OH production. pH 3–5 maximizes reaction efficiency due to optimal Fe<sup>2+</sup> solubility and H2O2 stability .
Methodological Best Practices
Q. How are thermodynamic parameters calculated for charge-transfer complexes?
- Protocol : Van’t Hoff plots ( vs. ) derive ΔH and ΔS. For lamivudine–this compound, ΔG = −28.5 kJ/mol indicates spontaneity, while ΔH = −15.2 kJ/mol reflects exothermic binding .
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
